TIC10
Description
Akt/ERK Inhibitor ONC201 is a water soluble, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon administration, Akt/ERK inhibitor ONC201 binds to and inhibits the activity of Akt and ERK, which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/TRAIL death receptor type 5 (DR5) signaling in AKT/ERK-overexpressing tumor cells. The PI3K/Akt signaling pathway and MAPK/ERK pathway are upregulated in a variety of tumor cell types and play a key role in tumor cell proliferation, differentiation and survival by inhibiting apoptosis. In addition, ONC201 is able to cross the blood-brain barrier.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULRUCCHYVXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616632-77-9 | |
| Record name | ONC 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dordaviprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dordaviprone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of TIC10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIC10, also known as ONC201, is a small molecule imidazolinopyrimidinone with potent anti-cancer activity across a broad range of malignancies. Its primary mechanism of action involves the induction of the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) signaling pathway, a critical regulator of programmed cell death. This is achieved through a unique dual-action mechanism that involves the inhibition of two key survival signaling pathways, Akt and ERK, leading to the activation of the transcription factor FOXO3a. This guide provides an in-depth technical overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Induction of the TRAIL Pathway
This compound's principal anti-neoplastic effect is mediated through the transcriptional induction of the TRAIL gene.[1][2] TRAIL is a transmembrane protein that, upon binding to its death receptors DR4 and DR5 on the surface of cancer cells, initiates a signaling cascade that culminates in apoptosis.[1] A key feature of this compound is its ability to upregulate not only TRAIL but also its death receptor DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[1]
The induction of TRAIL by this compound is a p53-independent process, making it effective against a wide range of tumors, including those with mutated or deficient p53.[2] Furthermore, this compound has been shown to cross the blood-brain barrier, highlighting its potential for treating central nervous system malignancies.[2]
Upstream Signaling: Dual Inhibition of Akt and ERK
The transcriptional upregulation of TRAIL by this compound is a direct consequence of its inhibitory effect on the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK signaling pathways.[1][2] These two pathways are frequently hyperactivated in cancer and play crucial roles in promoting cell survival, proliferation, and resistance to apoptosis.
This compound treatment leads to the inactivation of both Akt and ERK.[1][2] This dual inhibition is a key aspect of its mechanism, as it converges on a common downstream effector, the transcription factor FOXO3a.
The Central Role of FOXO3a Activation
Forkhead box protein O3a (FOXO3a) is a transcription factor that regulates the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. In the presence of active Akt and ERK signaling, FOXO3a is phosphorylated and sequestered in the cytoplasm, rendering it inactive.[1]
By inhibiting Akt and ERK, this compound prevents the phosphorylation of FOXO3a.[1] This allows FOXO3a to translocate to the nucleus, where it binds to the promoter of the TRAIL gene and activates its transcription.[1][2] The activation of FOXO3a is the critical link between the inhibition of pro-survival signaling pathways and the induction of the pro-apoptotic TRAIL pathway by this compound.
Signaling Pathway Diagrams
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | ~2.5 |
| SW480 | Colon Cancer | ~5.0 |
| MDA-MB-231 | Breast Cancer | ~2.5 |
| U87 | Glioblastoma | ~1.0 |
| PANC-1 | Pancreatic Cancer | ~5.0 |
| A549 | Lung Cancer | ~7.5 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Western Blotting for Phospho-Akt and Phospho-ERK
This protocol describes the detection of phosphorylated Akt (Ser473) and ERK1/2 (Thr202/Tyr204) in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)
-
Rabbit anti-Akt (pan) (1:1000 dilution)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)
-
Rabbit anti-ERK1/2 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG, HRP-linked antibody (1:2000 dilution)
-
Anti-mouse IgG, HRP-linked antibody (1:2000 dilution)
-
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Experimental workflow for Western Blotting.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Matrigel
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
Vehicle control (e.g., sterile PBS or a solution of 20% Cremophor EL, 70% PBS, and 10% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 50-100 mg/kg) or vehicle control via the chosen route (e.g., oral gavage) and schedule (e.g., twice weekly).[3]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Caption: Logical flow of an in vivo xenograft study.
Conclusion
This compound represents a promising anti-cancer agent with a well-defined mechanism of action. Its ability to induce the TRAIL pathway through the dual inhibition of Akt and ERK, leading to the activation of FOXO3a, provides a multi-pronged attack on cancer cell survival. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. Combination of LowDose Epigenetic Modifiers and this compound for the Activation of Antitumor Immunity and Inhibition of Tumor Growth in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
TIC10 (ONC201): A Technical Guide to a Novel TRAIL-Inducing Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIC10, also known as ONC201, is a first-in-class, orally active small molecule that has garnered significant attention in oncology for its unique mechanism of inducing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a potent anti-cancer cytokine. This technical guide provides an in-depth overview of this compound, detailing its multi-faceted mechanism of action, summarizing key preclinical and clinical data, and offering detailed protocols for essential experimental validation. The primary mechanism involves the dual inhibition of Akt and ERK, leading to the nuclear translocation of the transcription factor Foxo3a and subsequent upregulation of TRAIL gene expression. Concurrently, this compound activates the integrated stress response (ISR), which increases the expression of TRAIL's death receptor, DR5, amplifying the apoptotic signal. Recent discoveries have further identified the dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP as direct targets of this compound, upstream of these core pathways. This document serves as a comprehensive resource for researchers investigating this compound as a therapeutic agent, providing the foundational knowledge and practical methodologies required for its study.
Introduction
The therapeutic potential of TRAIL as a cancer-specific apoptosis inducer has been a long-standing goal in oncology. However, the clinical application of recombinant TRAIL has been hampered by limitations such as a short half-life and poor biodistribution. This compound emerged from a screen for small molecules capable of upregulating endogenous TRAIL, thereby circumventing the challenges associated with protein-based therapies.[1] It is a stable, orally bioavailable compound that can cross the blood-brain barrier, making it a promising candidate for a wide range of malignancies, including notoriously difficult-to-treat brain tumors.[2]
This compound's anti-cancer activity is p53-independent, a crucial feature given the high frequency of p53 mutations in human cancers.[1] Its multi-pronged mechanism, which not only induces the pro-apoptotic ligand TRAIL but also its receptor DR5, creates a powerful, self-reinforcing apoptotic loop within the tumor microenvironment.[1] This guide will dissect these mechanisms, present the quantitative data supporting its efficacy, and provide the necessary tools for its further investigation.
Mechanism of Action
The anti-tumor effects of this compound are orchestrated through a network of interconnected signaling pathways, initiated by its interaction with several key cellular targets.
Core Pathway: Akt/ERK Inhibition and Foxo3a-mediated TRAIL Induction
The foundational mechanism of this compound involves the dual inactivation of two critical pro-survival signaling kinases: Akt and Extracellular signal-regulated kinase (ERK).[1]
-
Inhibition of Akt and ERK: this compound treatment leads to a dose- and frequency-dependent suppression of Akt and ERK phosphorylation.[1]
-
Activation of Foxo3a: In their phosphorylated state, Akt and ERK sequester the Forkhead box O3 (Foxo3a) transcription factor in the cytoplasm. The inhibition of these kinases by this compound results in the dephosphorylation of Foxo3a.[1]
-
Foxo3a Nuclear Translocation: Dephosphorylated Foxo3a translocates from the cytoplasm into the nucleus.[1][3]
-
TRAIL Gene Transcription: Within the nucleus, Foxo3a binds directly to the promoter region of the TNFSF10 gene, which encodes for TRAIL, thereby activating its transcription.[1]
This cascade results in increased synthesis and cell-surface expression of TRAIL, which can then initiate apoptosis in an autocrine or paracrine manner.
Integrated Stress Response (ISR) and DR5 Upregulation
In parallel to TRAIL induction, this compound activates the Integrated Stress Response (ISR), a cellular program triggered by various stress signals. This pathway is critical for sensitizing cancer cells to TRAIL-mediated apoptosis.
-
eIF2α Phosphorylation: this compound activates specific eIF2α kinases.[4]
-
ATF4 and CHOP Activation: Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4]
-
DR5 Upregulation: Both ATF4 and CHOP contribute to the transcriptional upregulation of TNFRSF10B, the gene encoding Death Receptor 5 (DR5), the primary signaling receptor for TRAIL.[4]
The simultaneous upregulation of both the ligand (TRAIL) and its receptor (DR5) by a single agent is a unique and powerful feature of this compound's anti-cancer activity.
Upstream Targets: DRD2 Antagonism and ClpP Activation
More recent research has elucidated the direct molecular targets of this compound that initiate the downstream signaling events.
-
Dopamine Receptor D2 (DRD2) Antagonism: this compound acts as an antagonist to the G protein-coupled dopamine receptor D2 (DRD2).[5] This interaction is thought to be a key initiating event, particularly in neurological tumors where DRD2 is often deregulated.[5]
-
Mitochondrial ClpP Activation: this compound directly binds to and activates the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[2] The hyperactivation of this mitochondrial protease leads to the degradation of mitochondrial proteins, triggering the ISR and contributing to apoptosis.[2]
The convergence of these pathways results in a robust and sustained pro-apoptotic signal specifically in cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Agent ONC201 Induces Responses in Patients with Hard-to-Treat Recurrent High-Grade Glioma - Oncology Practice Management [oncpracticemanagement.com]
The Discovery and Development of ONC201 (TIC10): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONC201, also known as TIC10, is a pioneering small molecule that has carved a unique path in oncology drug development. Initially identified as a p53-independent inducer of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, its mechanism of action has since been elucidated to be multifaceted, involving the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial caseinolytic protease P (ClpP). This intricate interplay of targets converges on critical cancer signaling pathways, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This technical guide provides an in-depth exploration of the discovery, history, and mechanistic underpinnings of ONC201, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling cascades and experimental workflows.
Discovery and History: From TRAIL Induction to a Multi-Targeted Agent
The journey of ONC201 began with a phenotypic screen designed to identify small molecules capable of transcriptionally upregulating the TRAIL gene, a key player in immune-mediated tumor surveillance. The El-Deiry laboratory sought compounds that could induce TRAIL independently of the tumor suppressor p53, a gene frequently mutated in human cancers. This screen led to the identification of a series of compounds, with "TRAIL-Inducing Compound 10" (this compound) emerging as a promising candidate due to its potent and selective induction of tumor cell death while sparing normal cells.[1][2]
Subsequent research delved deeper into the molecular mechanisms driving this compound's anti-cancer activity. It was discovered that the compound dually inactivates the pro-survival kinases Akt and ERK.[1][3] This dual inhibition leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a, which in turn binds to the TRAIL promoter and upregulates its expression.[1][3]
Further investigations unveiled a novel and crucial aspect of ONC201's pharmacology: its function as a selective antagonist of the G protein-coupled receptor (GPCR), dopamine receptor D2 (DRD2).[4] This discovery provided a link between ONC201's activity and neurological signaling pathways, which are often dysregulated in cancer.
More recently, the mitochondrial protease ClpP was identified as another direct target of ONC201.[5][6] ONC201 acts as an allosteric agonist of ClpP, leading to its hyperactivation and subsequent degradation of mitochondrial proteins, disruption of oxidative phosphorylation, and induction of the integrated stress response (ISR).[4][7][8] This activation of the ISR, characterized by the phosphorylation of eIF2α and upregulation of ATF4 and CHOP, further contributes to the upregulation of the TRAIL receptor DR5, sensitizing cancer cells to apoptosis.[9][10][11]
The promising preclinical data and favorable safety profile of ONC201 propelled its entry into clinical trials. Notably, ONC201 has shown significant clinical activity in patients with H3K27M-mutant diffuse midline gliomas, a patient population with a dire prognosis and limited treatment options.[2][4][12] This has led to accelerated development and regulatory attention for this first-in-class imipridone compound.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ONC201, providing a comparative overview of its efficacy and pharmacological properties.
Table 1: Preclinical Efficacy of ONC201 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colorectal Cancer | ~2.5 | [1] |
| RKO | Colorectal Cancer | ~5 | [1] |
| U87 | Glioblastoma | ~2.5 | [14] |
| SF295 | Glioblastoma | ~5 | [14] |
| OVCAR5 | Ovarian Cancer | ~10 | [5] |
| SKOV3 | Ovarian Cancer | ~10 | [5] |
Table 2: In Vivo Efficacy of ONC201 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Citation |
| HCT116 | Colorectal Cancer | 25 mg/kg, single i.v. dose | Significant | Not Reported | [15] |
| U251 | Glioblastoma | Not specified | Significant | Doubled median survival | [16][17] |
| KpB Transgenic | Ovarian Cancer | Not specified | Significant | Not Reported | [5] |
| PPK (in utero electroporation) | H3K27M-mutant Glioma | 125 mg/kg, weekly | Significant | Not Reported | [18] |
Table 3: Clinical Efficacy of ONC201 in H3 K27M-Mutant Diffuse Midline Glioma
| Clinical Trial / Study | Patient Population | Key Efficacy Endpoint | Result | Citation |
| Pooled Analysis (4 trials, 1 EAP) | Recurrent H3 K27M-mutant DMG (n=50) | Overall Response Rate (ORR) by RANO-HGG | 20.0% (95% CI, 10.0-33.7) | [7] |
| Pooled Analysis (4 trials, 1 EAP) | Recurrent H3 K27M-mutant DMG (n=50) | Disease Control Rate (DCR) | 40.0% (95% CI, 26.4-54.8) | [7] |
| Pooled Analysis (4 trials, 1 EAP) | Recurrent H3 K27M-mutant DMG (n=50) | Median Duration of Response (DOR) | 11.2 months (95% CI, 3.8-not reached) | [7] |
| NCT03416530 & NCT03134131 | Non-recurrent H3K27M-DMG | Median Overall Survival (mOS) | 21.7 months | [2][11] |
| NCT03416530 & NCT03134131 | Recurrent H3K27M-DMG | Median Overall Survival (mOS) | 9.3 months | [11] |
Table 4: Human Pharmacokinetics of ONC201 (625 mg dose)
| Parameter | Value | Citation |
| Tmax (hours) | ~1.8 | [14] |
| Cmax (ng/mL) | Variable, exceeded preclinical efficacy thresholds | [1][14] |
| AUC (ng*h/mL) | Variable, exceeded preclinical efficacy thresholds | [1] |
| Dosing Schedule (Clinical) | Once every 3 weeks, later intensified to weekly | [14][16] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by ONC201 and a representative experimental workflow for its characterization.
Figure 1: ONC201's multifaceted mechanism of action.
Figure 2: A representative in vitro experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of ONC201.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
ONC201 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ONC201 in complete culture medium.
-
Treat the cells with varying concentrations of ONC201 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[10][12][19]
Apoptosis Assay (Caspase-Glo® 3/7)
Objective: To quantify the induction of apoptosis by ONC201 through the measurement of caspase-3 and -7 activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
ONC201 stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.
-
Treat cells with ONC201 at the desired concentrations and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.[1][9][12][14][20]
Western Blot Analysis for Phosphorylated Proteins
Objective: To detect changes in the phosphorylation status of key signaling proteins (Akt, ERK, Foxo3a) upon ONC201 treatment.
Materials:
-
Cancer cell lines
-
ONC201
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-phospho-Foxo3a (Ser253), anti-Foxo3a)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with ONC201 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.[8][21][22][23]
TRAIL Promoter Luciferase Reporter Assay
Objective: To measure the transcriptional activation of the TRAIL promoter in response to ONC201.
Materials:
-
Cancer cell line
-
TRAIL promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
ONC201
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Co-transfect cells with the TRAIL promoter-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with ONC201 or vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.[18][24][25][26][27]
Conclusion
ONC201 (this compound) represents a paradigm of modern drug discovery, where a compound identified through a phenotypic screen has been mechanistically dissected to reveal a complex and elegant mode of action involving multiple, interconnected cancer-relevant targets. Its journey from a TRAIL-inducing compound to a DRD2 antagonist and ClpP agonist highlights the power of rigorous scientific investigation in uncovering novel therapeutic avenues. The promising clinical activity of ONC201, particularly in the challenging setting of H3K27M-mutant diffuse midline glioma, underscores its potential to address significant unmet medical needs. This technical guide provides a comprehensive resource for researchers and drug developers to understand the foundational science of ONC201 and to facilitate further exploration of its therapeutic potential.
References
- 1. Caspase-Glo 3/7 assay. [bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Jazz Pharmaceuticals Advances ONC201 Study for Glioma Treatment - TipRanks.com [tipranks.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Minesh Mehta, Matthew Hall et al. [scholarlycommons.baptisthealth.net]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 14. ulab360.com [ulab360.com]
- 15. innoprot.com [innoprot.com]
- 16. Publication Reports Clinical Efficacy of ONC201 in Expanded Access H3 K27M-mutant Glioma Patients - BioSpace [biospace.com]
- 17. youtube.com [youtube.com]
- 18. thesciencenotes.com [thesciencenotes.com]
- 19. m.youtube.com [m.youtube.com]
- 20. tripod.nih.gov [tripod.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. fredhutch.org [fredhutch.org]
- 25. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. med.emory.edu [med.emory.edu]
- 27. assaygenie.com [assaygenie.com]
The Role of TIC10 in Cancer Cell Apoptosis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule investigational drug that has garnered significant attention in the field of oncology for its ability to induce apoptosis in a wide range of cancer cells, while largely sparing normal cells.[1][2] Its unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, makes it a promising candidate for cancer therapy.[1][3] This technical guide provides a comprehensive overview of this compound's role in cancer cell apoptosis, detailing its molecular mechanisms, experimental protocols for its study, and quantitative data from key preclinical investigations.
Core Mechanism of Action: Dual Signaling Pathways to Apoptosis
This compound induces cancer cell apoptosis through two primary, interconnected signaling pathways: the Akt/ERK/Foxo3a pathway and the Integrated Stress Response (ISR) pathway.
The Akt/ERK/Foxo3a/TRAIL Pathway
The initially identified mechanism of this compound action involves the dual inactivation of two key survival kinases: Akt and extracellular signal-regulated kinase (ERK).[1][4]
-
Inhibition of Akt and ERK: this compound treatment leads to the dephosphorylation and inactivation of both Akt and ERK in cancer cells.[1]
-
Activation of Foxo3a: The inactivation of Akt and ERK relieves their inhibitory phosphorylation of the transcription factor Foxo3a (Forkhead box O3a).[1] This allows Foxo3a to translocate from the cytoplasm to the nucleus.
-
TRAIL Gene Transcription: In the nucleus, Foxo3a binds to the promoter of the TNFSF10 gene, which encodes for TRAIL, leading to its transcriptional upregulation.[1]
-
Autocrine and Paracrine Apoptosis: The increased production and secretion of TRAIL by cancer cells leads to the activation of its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of neighboring cancer cells, triggering apoptosis in an autocrine and paracrine manner.[1][3]
The Integrated Stress Response (ISR) Pathway
More recent studies have unveiled a complementary mechanism involving the integrated stress response (ISR), which is a cellular program activated by various stress conditions.
-
Activation of the ISR: this compound activates the ISR, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).
-
ATF4 and CHOP Upregulation: This phosphorylation selectively increases the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, transcriptionally upregulates the pro-apoptotic factor C/EBP homologous protein (CHOP).
-
DR5 Upregulation: Both ATF4 and CHOP contribute to the transcriptional upregulation of Death Receptor 5 (DR5), a key receptor for TRAIL.
-
Sensitization to TRAIL: The increased cell surface expression of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis, which can be induced by this compound-mediated TRAIL production or by exogenous TRAIL.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data from preclinical studies of this compound, providing insights into its potency and efficacy across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colorectal Carcinoma | ~2.5 | [1] |
| RKO | Colorectal Carcinoma | ~5.0 | [1] |
| SW480 | Colorectal Carcinoma | ~5.0 | [3] |
| DLD-1 | Colorectal Carcinoma | ~5.0 | [1] |
| MDA-MB-231 | Breast Cancer | ~2.0 | [5] |
| MDA-MB-468 | Breast Cancer | ~5.0 | [1] |
| T98G | Glioblastoma | ~10.0 | [1] |
| U251MG | Glioblastoma | ~1.5 | [4] |
| Ramos | Burkitt's Lymphoma | 1.3 | [6] |
| Raji | Burkitt's Lymphoma | 2.5 | [6] |
| Daudi | Burkitt's Lymphoma | 3.2 | [6] |
| Karpas299 | T-cell NHL | 2.8 | [6] |
| UPN2 | Mantle Cell Lymphoma | 5.06 | [6] |
| Granta-519 | Mantle Cell Lymphoma | 4.5 | [6] |
| SNU-1 | Gastric Adenocarcinoma | 1.35 | [7] |
| SNU-5 | Gastric Adenocarcinoma | 2.88 | [7] |
| SNU-16 | Gastric Adenocarcinoma | 1.82 | [7] |
| AGS | Gastric Adenocarcinoma | > 40 | [7] |
| H3 K27M-mutant Glioma | Glioma | ~0.6 | [4] |
| H3 wildtype Glioma | Glioma | ~1.5 | [4] |
Table 2: this compound-Induced Apoptosis in Human Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis (% of cells) | Assay Method | Citation |
| HCT116 p53-/- | 5 | 72 | ~25% (Sub-G1) | Flow Cytometry (PI Staining) | [1] |
| HCT116 WT | 10 | 72 | ~30% (Sub-G1) | Flow Cytometry (PI Staining) | [1] |
| Lymphoma Panel | 1.3 - 5.06 | 72 | 1.8 to 4.15-fold increase in Sub-G1 | Flow Cytometry (PI Staining) | [6] |
| HCT116 | 10 | 48 | Significant increase in TUNEL-positive cells | TUNEL Assay | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the apoptotic effects of this compound.
Cell Viability and IC50 Determination
-
Cell Lines and Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
-
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the indicated time.
-
Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Western Blot Analysis
-
Purpose: To detect the levels and phosphorylation status of key proteins in the this compound signaling pathways, such as Akt, ERK, Foxo3a, ATF4, and CHOP.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-Foxo3a (Ser253), Foxo3a, ATF4, CHOP, TRAIL, DR5, and β-actin (loading control) are typically used at a 1:1000 dilution.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To quantify the mRNA expression levels of this compound target genes, such as TNFSF10 (TRAIL), TNFRSF10B (DR5), ATF4, and DDIT3 (CHOP).
-
Procedure:
-
Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.
-
-
Validated Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNFSF10 (TRAIL) | GCTCTGGGCCGCAAAAT | GGCCTAACTGAGACACATCAG |
| TNFRSF10B (DR5) | AAGACCCTTGTGCTCGTTGTC | GACACATTCGATGTCACTCCA |
| ATF4 | CTTACAAACAGACGGGCAAGG | TGGAGAACCCATGAGGTTTCA |
| DDIT3 (CHOP) | AGAACCAGGAAACGGAAACAGA | TCTCCTTCATGCGCTGCTTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Clonogenic Survival Assay
-
Purpose: To assess the long-term effects of this compound on the ability of single cancer cells to proliferate and form colonies.
-
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24 hours).
-
Harvest the cells, count them, and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the control group.
Conclusion
This compound represents a novel and promising therapeutic agent that induces apoptosis in cancer cells through the modulation of two distinct but complementary signaling pathways. The dual inactivation of Akt and ERK leading to Foxo3a-mediated TRAIL induction, coupled with the activation of the ISR and subsequent upregulation of DR5, provides a robust mechanism for eliminating tumor cells. The in-depth understanding of these pathways and the availability of detailed experimental protocols are crucial for the continued development and optimization of this compound and other TRAIL-inducing compounds in the fight against cancer. This guide provides a foundational resource for researchers and drug developers to further explore the therapeutic potential of this innovative anti-cancer agent.
References
The Imipridone ONC201 (TIC10): A Deep Dive into its Foxo3a-Mediated Anti-Cancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC201, also known as TIC10, is a first-in-class, orally active small molecule of the imipridone class that has demonstrated significant anti-tumor activity across a range of preclinical and clinical settings.[1][2] A key mechanism underpinning its efficacy is the induction of the tumor suppressor pathway involving the Forkhead Box O3a (Foxo3a) transcription factor and the subsequent upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[3][4] This technical guide provides an in-depth exploration of the molecular interactions between ONC201 and the Foxo3a signaling axis, presenting quantitative data, detailed experimental protocols, and visual representations of the core pathways to support ongoing research and development efforts in oncology.
Core Mechanism of Action: The ONC201-Foxo3a-TRAIL Axis
ONC201 exerts its anti-cancer effects through a multi-faceted mechanism that converges on the activation of the Foxo3a transcription factor.[5] The canonical pathway involves the dual inactivation of two key pro-survival signaling kinases: Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase).[3][6] In their active, phosphorylated states, Akt and ERK phosphorylate Foxo3a at critical serine residues (S253 and S294), leading to its sequestration in the cytoplasm by 14-3-3 proteins and subsequent degradation.[7][8]
By inhibiting the activity of Akt and ERK, ONC201 prevents the phosphorylation of Foxo3a.[3][7] This allows for the dephosphorylated, active form of Foxo3a to translocate to the nucleus.[3][4] Once in the nucleus, Foxo3a binds to the promoter region of the TRAIL gene, leading to its transcriptional upregulation.[3][7] The resulting increase in TRAIL protein expression, along with the ONC201-induced upregulation of its death receptor DR5, triggers apoptosis in cancer cells.[5][6] This mechanism has been shown to be effective in a p53-independent manner, broadening its potential therapeutic window.[4]
Beyond the Akt/ERK pathway, ONC201 has also been shown to induce the Integrated Stress Response (ISR), involving the transcription factor ATF4 and the transactivator CHOP, which can also contribute to the upregulation of DR5.[6][9] Furthermore, ONC201 is a selective antagonist of the Dopamine Receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP), which contribute to its anti-tumor effects through metabolic and mitochondrial disruption.[1][10]
Quantitative Data
The following tables summarize key quantitative findings from preclinical studies investigating the effects of ONC201.
Table 1: In Vitro Cytotoxicity of ONC201 in Glioblastoma Tumor-Initiating Cell (TIC) Lines [11]
| TIC Line | Origin | IC50 |
| MGG18 | Untreated | 433 nM |
| MGG152 | Recurrent | 688 nM |
| MGG8 | Untreated | 1.09 µM |
| MGG4 | Untreated | 1.46 µM |
| MGG67R | Recurrent | 3.97 µM |
Table 2: Effect of ONC201 on Foxo3a Phosphorylation in HIV-1 Infected Macrophages [12]
| Treatment | Phospho-Foxo3a / Total Foxo3a Ratio (Fold Change vs. DMSO) |
| ONC201 (3 µM) | Decreased |
| ONC201 (10 µM) | Further Decreased |
| ONC201 (30 µM) | Markedly Decreased |
| ONC201 Isomer | No Significant Change |
Key Experimental Protocols
Western Blot Analysis for Phospho-Foxo3a, Akt, and ERK
This protocol is designed to assess the phosphorylation status of key proteins in the ONC201 signaling pathway.
Methodology:
-
Cell Lysis:
-
Treat cells with ONC201 at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Foxo3a (Ser253/Ser294), total Foxo3a, phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay for Foxo3a Binding to the TRAIL Promoter
This protocol determines the direct binding of Foxo3a to the promoter region of the TRAIL gene following ONC201 treatment.
Methodology:
-
Cross-linking and Sonication:
-
Treat cells with ONC201.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an anti-Foxo3a antibody or a non-specific IgG control overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the Foxo3a binding site in the TRAIL promoter.
-
Analyze the data to determine the enrichment of the TRAIL promoter in the Foxo3a immunoprecipitated samples compared to the IgG control.
-
Visualizing the Molecular Pathways and Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. onclive.com [onclive.com]
- 3. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role and regulation of FOXO3a: new insights into breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Small molecule ONC201 inhibits HIV-1 replication in macrophages via FOXO3a and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
TIC10 (ONC201): A Technical Whitepaper on its Penetration of the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) malignancies, preventing most systemically administered therapeutics from reaching their intended targets within the brain.[1] TIC10, also known as ONC201 (dordaviprone), is a first-in-class, orally active small molecule that has demonstrated significant promise in treating historically intractable brain tumors, most notably H3 K27M-mutant diffuse midline glioma (DMG).[2][3] A critical attribute underpinning its clinical efficacy is its remarkable ability to penetrate the BBB and achieve therapeutic concentrations in brain tissue.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's CNS penetration, details its mechanisms of action, and outlines the experimental protocols used to evaluate its distribution into the brain.
Molecular Mechanism of Action
This compound exerts its antitumor effects through several distinct but interconnected pathways. It was initially identified as an inducer of the Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL) pathway.[5][7] This induction occurs in a p53-independent manner through the dual inhibition of Akt and ERK signaling pathways.[5][8][9] The inhibition of these kinases leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which binds to the TRAIL promoter and upregulates its transcription, ultimately inducing apoptosis in tumor cells.[5][8][9]
More recently, two additional primary mechanisms have been identified: antagonism of the Dopamine Receptor D2/3 (DRD2/3) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[2][3] The antagonism of DRD2, a G protein-coupled receptor overexpressed in several malignancies, and the activation of the mitochondrial protease ClpP contribute to the compound's potent anti-cancer effects.[2]
Quantitative Analysis of Blood-Brain Barrier Penetration
This compound demonstrates excellent penetration into the CNS, achieving concentrations in brain tissue that significantly exceed those in plasma. This has been consistently observed in both preclinical and clinical settings.
Preclinical Pharmacokinetic Data
Studies in non-tumor-bearing mice and murine glioma models have confirmed that orally administered this compound readily crosses the BBB and achieves micromolar concentrations in key brain structures.
| Parameter | Animal Model | Dose | Plasma Conc. | Brainstem Conc. | Thalamus Conc. | Brain:Plasma Ratio | Source |
| Concentration | Non-tumor bearing mice | 15 mg/kg (oral) | - | Micromolar concentrations achieved | Micromolar concentrations achieved | Greatly exceeds plasma | [4] |
| Concentration | H3K27M-mutant glioma mouse model | 125 mg/kg (weekly) | 0.27 ± 0.1 µmol/L | 7.0 ± 1.7 µmol/L | 4.6 ± 1.4 µmol/L | ~26 (Brainstem) |
Clinical Pharmacokinetic Data
Clinical trials in patients with recurrent glioblastoma and H3 K27M-mutant glioma have corroborated the preclinical findings. Analysis of tumor tissue and cerebrospinal fluid (CSF) confirms that this compound achieves therapeutically relevant concentrations within the human CNS.
| Parameter | Patient Population | Dose | Cmax (Plasma) | AUC (Plasma) | Intratumoral Conc. | CSF Analysis | Source |
| Pharmacokinetics | Pediatric H3 K27M-mutant glioma | 625 mg (scaled by weight, once-weekly) | Variable | Variable | - | cf-tDNA reduction correlates with response | |
| Pharmacokinetics | Pediatric H3 K27M-mutant glioma | 250 mg or 625 mg (twice-weekly) | 2670-3700 ng/mL | AUC₀₋₄₈ greater than once-weekly | - | Not specified | |
| Concentration | Adult recurrent glioblastoma | 625 mg (weekly) | Not specified | Not specified | 600 nmol/L to 9.3 µmol/L | Not specified |
Experimental Protocols & Methodologies
The assessment of this compound's BBB permeability has been conducted using robust preclinical models and advanced analytical techniques.
In Vivo Murine Models
A key preclinical model used to evaluate this compound efficacy and pharmacokinetics is the in utero electroporation (IUE) mouse model of H3 K27M-mutant glioma.
-
Model Generation: Tumors are generated by electroporating plasmids encoding for dominant-negative p53, PDGFRA D842V, and H3.3 K27M mutations into the brains of embryonic mice.
-
Drug Administration: Tumor-bearing mice are treated with this compound, typically administered orally (e.g., 125 mg/kg once a week).
-
Sample Collection: At specified time points after administration, blood (plasma), and brain tissues (e.g., brainstem, thalamus) are collected.
-
Analysis: Drug concentrations in the plasma and homogenized brain tissue are quantified, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the brain-to-plasma ratio.
Clinical Studies
In human trials, BBB penetration is confirmed more directly. In a surgical cohort of a Phase II study, intratumoral concentrations were measured in patients with recurrent glioblastoma following oral administration of this compound. Furthermore, clinical trials in pediatric patients have utilized serial collection of CSF to monitor treatment response by measuring cell-free tumor DNA (cf-tDNA), indirectly supporting that the drug's activity reaches the CNS compartment.
Interaction with Blood-Brain Barrier Efflux Transporters
The BBB's impermeability is actively maintained by ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[5][7] These transporters are expressed on the luminal membrane of brain endothelial cells and actively pump a wide range of xenobiotics back into the bloodstream, limiting their CNS accumulation. A crucial characteristic for any successful CNS drug is its ability to evade or inhibit these transporters.
While this compound exhibits excellent CNS penetration, suggesting it is not a significant substrate for major efflux pumps, specific studies detailing its direct interaction with P-gp or BCRP were not identified in the reviewed literature. This remains an important area for future mechanistic investigation.
Conclusion
The available preclinical and clinical data provide compelling and consistent evidence that this compound/ONC201 effectively crosses the human blood-brain barrier. It achieves and sustains therapeutic concentrations in CNS tumors, a critical factor in its unprecedented clinical activity against H3 K27M-mutant diffuse midline glioma.[2][3][4] The high brain-to-plasma concentration ratios observed in animal models and confirmed by direct measurement in patient tumors underscore its favorable pharmacokinetic profile for a CNS therapeutic. While its potent multi-modal mechanism of action is well-defined, further research into its precise transport mechanism across the BBB, including its interaction with efflux transporters, will provide a more complete understanding of its remarkable CNS distribution. The success of this compound serves as a benchmark for the development of future CNS-penetrant cancer therapies.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic interaction of ABCB1 and ABCG2 polymorphisms predicts the prevalence of toxic encephalopathy during anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting the function of ABCB1 and ABCG2 by the EGFR tyrosine kinase inhibitor AG1478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. miragenews.com [miragenews.com]
TIC10 (ONC201): A Comprehensive Technical Guide on its Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TIC10, also known as ONC201, is a small molecule investigational drug that has demonstrated significant anti-cancer activity across a broad spectrum of malignancies. Its primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, a critical signaling cascade in the body's natural defense against tumorigenesis. This compound accomplishes this by inhibiting the Akt and ERK signaling pathways, which leads to the activation of the transcription factor Foxo3a. Activated Foxo3a then upregulates the expression of both TRAIL and its death receptor DR5, leading to apoptosis in cancer cells. This guide provides an in-depth technical overview of the cancer types in which this compound has shown effectiveness, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Efficacy of this compound Across Various Cancer Types
This compound has been investigated in a multitude of cancer models, demonstrating a wide therapeutic window. Its efficacy has been particularly notable in glioblastoma, breast cancer, colorectal cancer, lung cancer, and certain hematological malignancies.
Glioblastoma Multiforme (GBM)
This compound has shown significant promise in the treatment of glioblastoma, one of the most aggressive forms of brain cancer. A key advantage of this compound is its ability to cross the blood-brain barrier. Clinical trials have shown that ONC201 can achieve therapeutic concentrations within the tumor[1]. Efficacy has been particularly pronounced in patients with H3 K27M-mutant diffuse midline gliomas[1][2][3]. Preclinical studies in orthotopic human glioblastoma xenograft models have demonstrated tumor regression[4]. Combination therapy with radiation has been shown to prolong survival in mouse models of GBM[5].
Breast Cancer
In preclinical studies, this compound has demonstrated efficacy against various subtypes of breast cancer, including triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat form of the disease. In xenograft models using the MDA-MB-231 and MDA-MB-468 TNBC cell lines, this compound administration led to tumor regression[2][6][7]. The mechanism in some TNBC cell lines is TRAIL-dependent apoptosis, while in others, it exerts an anti-proliferative effect[1][6].
Colorectal Cancer
Multiple studies have highlighted the effectiveness of this compound in colorectal cancer models. In various xenograft models, including those using HCT116, DLD-1, and SW480 cell lines, this compound has been shown to cause tumor regression or stasis. Furthermore, this compound has been found to target chemotherapy-resistant colorectal cancer stem-like cells[8][9]. Combination studies with anti-angiogenic agents like bevacizumab have shown significant tumor regression and even complete tumor ablation in human xenografts[10][11].
Lung Cancer
Preclinical investigations have indicated the potential of this compound in treating lung cancer, particularly small cell lung cancer (SCLC). In vitro studies using SCLC cell lines such as H1048, H1105, H1882, and H1417 have shown sensitivity to ONC201[10]. Combination therapy with lurbinectedin has demonstrated synergistic killing of SCLC cells[10].
Hematological Malignancies
This compound is also being explored for its efficacy in hematological malignancies. Notably, multiple myeloma cells have shown particular sensitivity to ONC201[12].
Other Solid Tumors
The therapeutic potential of this compound extends to other solid tumors as well. Clinical and preclinical studies have investigated its role in neuroendocrine tumors, paragangliomas, prostate cancer, endometrial cancer, and gastric adenocarcinoma[13].
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound (ONC201) - IC50 Values
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Breast Cancer | MDA-MB-231 (TNBC) | ~2 | [5] |
| MDA-MB-468 (TNBC) | Low micromolar range | [7] | |
| Multiple TNBC lines | 0.032 - 10.12 | [14] | |
| Multiple Breast Cancer Lines | 0.8 - 5 | [5] | |
| Endometrial Cancer | Multiple Endometrial Cancer Lines | 2.4 - 14 | [5] |
| ARK1 (Uterine Serous Carcinoma) | 6 | [15] | |
| ARK2 (Uterine Serous Carcinoma) | 10 | [15] | |
| SPEC-2 (Uterine Serous Carcinoma) | 12 | [15] | |
| Glioblastoma | H3.3K27M mutant cell panel | 4.6 ± 0.7 | [4] |
| Small Cell Lung Cancer | H1048 | 2.41 | [10] |
| Ovarian Cancer | OVCAR5, OVCAR3, IGOV-1, SKOV3 | Dose-dependent inhibition | [16] |
Table 2: In Vivo Efficacy of this compound (ONC201) - Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference(s) |
| Glioblastoma | Orthotopic human GBM | Not specified | Tumor regression | [4] |
| Syngeneic and patient-derived orthotopic GBM | ONC201 + Radiation | Prolonged survival | [5] | |
| MGPP-3 glioblastoma cells (subcutaneous) | 25 mg/kg this compound/ONC201, 3 times/week for 2 weeks | Enhanced tumor growth inhibition (with ABT263) | [4] | |
| Triple-Negative Breast Cancer | MDA-MB-468 | Not specified | In vivo efficacy | [6] |
| MDA-MB-231 | Single dose | Efficacious | [2] | |
| Colorectal Cancer | DLD1 Aldefluor(+) cells | 50 mg/kg ONC201/TIC10 i.p. on days 7, 14, 22 | Prevention of CSC-mediated tumor growth | [9] |
| Human xenografts | ONC201 + bevacizumab | Significant tumor regression/ablation | [10][11] | |
| MC38 syngeneic xenografts | ONC201 + murine VEGF-A inhibitor | Significant tumor regression/ablation | [10] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of action of this compound involves the induction of the TRAIL-mediated apoptotic pathway. This is achieved through the dual inhibition of the pro-survival kinases Akt and ERK. This inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a. In the nucleus, Foxo3a binds to the promoter regions of the genes for TRAIL and its death receptor, DR5, leading to their upregulation and ultimately, apoptosis of the cancer cell.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ONC201 (Dordaviprone) in Recurrent H3 K27M-Mutant Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound/ONC201 synergizes with Bcl-2/Bcl-xL inhibition in glioblastoma by suppression of Mcl-1 and its binding partners in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TRAIL Antibodies | Antibodies.com [antibodies.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Oral ONC201 in Adult Recurrent Glioblastoma | Clinical Research Trial Listing [centerwatch.com]
- 9. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical Trial: NCT03295396 - My Cancer Genome [mycancergenome.org]
- 12. youtube.com [youtube.com]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trial: NCT02525692 - My Cancer Genome [mycancergenome.org]
- 15. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
The Preclinical Development of ONC201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, also known as dordaviprone, is a first-in-class small molecule of the imipridone class with demonstrated anti-cancer properties.[1] Initially identified as a p53-independent inducer of TNF-related apoptosis-inducing ligand (TRAIL), its mechanism of action is now understood to be multifaceted, involving the antagonism of the dopamine receptor D2 (DRD2) and agonism of the mitochondrial caseinolytic protease P (ClpP).[1][2] This technical guide provides an in-depth overview of the preclinical development of ONC201, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action
ONC201 exerts its anti-tumor effects through a unique dual mechanism that converges on the induction of apoptosis and disruption of cancer cell metabolism. The primary targets of ONC201 are the G protein-coupled receptor DRD2 and the mitochondrial protease ClpP.[1][2]
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of DRD2, a receptor often overexpressed in various malignancies.[2][3] Antagonism of DRD2 by ONC201 leads to the inactivation of the Akt and ERK signaling pathways.[2] This dual inhibition results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, a key regulator of apoptosis. In the nucleus, FOXO3a upregulates the expression of the pro-apoptotic ligand TRAIL.[2]
Caseinolytic Protease P (ClpP) Agonism: ONC201 also functions as an allosteric agonist of the mitochondrial protease ClpP.[2] This activation of ClpP leads to the degradation of various mitochondrial proteins, disrupting oxidative phosphorylation and cellular energy metabolism.[4] This disruption of mitochondrial function contributes to the induction of the integrated stress response (ISR).[2][4]
Integrated Stress Response (ISR) and Apoptosis Induction: The combined effects of DRD2 antagonism and ClpP agonism lead to the activation of the ISR.[2][4] This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates the activating transcription factor 4 (ATF4).[5] ATF4 promotes the transcription of pro-apoptotic genes, including the death receptor 5 (DR5), the receptor for TRAIL.[2][5] The concurrent upregulation of both TRAIL and its receptor DR5 creates an autocrine/paracrine apoptotic signaling loop, leading to cancer cell death.[2]
Preclinical In Vitro Studies
ONC201 has demonstrated broad anti-cancer activity across a range of cancer cell lines, including those resistant to standard-of-care therapies.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of ONC201 have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | ~2.5 | [2] |
| U251 | Glioblastoma | ~5 | [4] |
| T98G | Glioblastoma | ~5 | [4] |
| SNB19 | Glioblastoma | ~5 | [4] |
| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | 0.625-20 (range) | [6] |
| MB231 | Breast Cancer | Not specified | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Key In Vitro Findings
-
Broad Applicability: ONC201 induces cell death in a wide spectrum of tumor types, including those with mutations in p53, KRAS, and EGFR, which often confer resistance to other therapies.[1]
-
Induction of Apoptosis: ONC201 induces caspase-mediated apoptosis in cancer cells.[1] This is accompanied by the upregulation of TRAIL and its receptor DR5.[2]
-
Mitochondrial Dysfunction: Treatment with ONC201 leads to the disruption of mitochondrial respiration and a decrease in cellular ATP levels.[7]
-
Integrated Stress Response: ONC201 activates the ISR, as evidenced by the increased expression of ATF4 and CHOP.[7]
-
Selectivity: ONC201 shows a favorable safety profile in preclinical models, with minimal toxicity to normal cells.[8]
Preclinical In Vivo Studies
The anti-tumor efficacy of ONC201 has been validated in several preclinical animal models, demonstrating its potential for clinical translation.
Xenograft and Orthotopic Models
ONC201 has shown significant anti-tumor activity in various in vivo models, including subcutaneous xenografts and orthotopic models that more closely mimic human disease.
| Model | Cancer Type | Treatment | Key Findings | Reference |
| U251 Orthotopic Mouse Model | Glioblastoma | ONC201 + Temozolomide + Radiotherapy | Prolonged median survival to 123 days vs. 44 days with ONC201 alone. | [4][9] |
| Temozolomide-resistant GBM Xenografts | Glioblastoma | ONC201 | Shrank tumors and prolonged survival. | [1] |
| Orthotopic Glioblastoma Mouse Xenograft | Glioblastoma | ONC201 | Demonstrated a survival benefit. | [3] |
| Patient-Derived Xenograft (PDX) Mouse Models | DIPG | ONC201 | Assessed pharmacokinetics and pharmacodynamics. | [10] |
Key In Vivo Findings
-
Oral Bioavailability and CNS Penetration: ONC201 is orally bioavailable and effectively crosses the blood-brain barrier, a critical feature for treating brain tumors.[3] In rodents, brain tissue concentrations of ONC201 were found to be 5-fold higher than in plasma.[3]
-
Single-Agent Efficacy: ONC201 has demonstrated single-agent anti-tumor effects in over 15 preclinical cancer models.[8]
-
Combination Therapy: The efficacy of ONC201 is enhanced when used in combination with standard-of-care therapies such as temozolomide and radiation in glioblastoma models.[4][9]
-
Favorable Safety Profile: In vivo studies in rats and dogs have shown a wide safety margin for ONC201.[1]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of ONC201 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., JN-DSRCT-1)
-
96-well plates
-
ONC201 (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[6]
-
Treat cells with various concentrations of ONC201 (e.g., 0.625-20 µM) or DMSO as a vehicle control.[6]
-
Incubate the plate for 72 hours.[6]
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[6]
-
Dissolve the formazan crystals by adding DMSO to each well.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[6]
Western Blot Analysis
Western blotting is used to detect changes in protein expression levels in response to ONC201 treatment, providing insights into its mechanism of action.
General Protocol Outline:
-
Cell Lysis: Treat cells with ONC201 for the desired time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AMPK, ATF4, CHOP) overnight at 4°C.[7][11]
-
Washing: Wash the membrane to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or HSC70).[7]
Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of an orthotopic glioblastoma model to evaluate the in vivo efficacy of ONC201.
Procedure:
-
Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., U251) into the brains of immunodeficient mice.[4]
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging.
-
Treatment Administration: Once tumors are established, administer ONC201 (and/or other treatments like temozolomide and radiation) to the mice. ONC201 is typically administered by oral gavage.[4]
-
Efficacy Evaluation: Monitor tumor burden and the overall survival of the mice.[4]
-
Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, collect blood and tissue samples to assess drug concentrations and biomarker changes.[10]
Conclusion
The preclinical development of ONC201 has established it as a promising anti-cancer agent with a novel mechanism of action. Its ability to dually target DRD2 and ClpP, leading to the induction of the integrated stress response and TRAIL-mediated apoptosis, provides a unique therapeutic strategy. Extensive in vitro and in vivo studies have demonstrated its broad efficacy, including in treatment-resistant cancers, and its favorable safety profile. The successful translation of these preclinical findings into early-phase clinical trials highlights the potential of ONC201 as a new therapeutic option for patients with challenging malignancies, particularly high-grade gliomas. Further research into combination therapies and predictive biomarkers will be crucial in optimizing its clinical application.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipridones ONC201/ONC206 + RT/TMZ triple (IRT) therapy reduces intracranial tumor burden, prolongs survival in orthotopic IDH-WT GBM mouse model, and suppresses MGMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vitro Cell Viability Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Imipridones ONC201/ONC206 + RT/TMZ triple (IRT) therapy reduces intracranial tumor burden, prolongs survival in orthotopic IDH-WT GBM mouse model, and suppresses MGMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Protocol for the Dissolution and Storage of TIC10 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution, storage, and experimental application of TIC10 (also known as ONC201), a small molecule inhibitor with anti-cancer properties. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Dissolution and Storage of this compound
Proper handling and storage of this compound are paramount to maintaining its chemical integrity and biological activity. The following tables summarize the recommended procedures for dissolving and storing this compound in both powder and solvent-based stock solutions.
Table 1: Dissolution of this compound
| Solvent | Concentration | Procedure |
| Dimethyl Sulfoxide (DMSO) | ≤ 5 mg/mL (12.94 mM) | To achieve a 5 mg/mL stock solution, add the appropriate volume of DMSO to the this compound powder. The process may require ultrasonic agitation to ensure complete dissolution.[1] |
Table 2: Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage of working solutions. |
This compound Signaling Pathway
This compound exerts its anti-tumor effects through a dual mechanism that leads to the induction of apoptosis in cancer cells. It inhibits the AKT and ERK signaling pathways and activates the integrated stress response (ISR).
-
Inhibition of AKT/ERK Pathway: this compound treatment leads to the inactivation of the pro-survival kinases AKT and ERK. This inhibition results in the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a. In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, inducing its transcription and leading to an increase in the production of the pro-apoptotic ligand TRAIL.
-
Activation of the Integrated Stress Response (ISR): this compound also activates the ISR, a cellular stress response pathway. This leads to the upregulation of the transcription factor ATF4 and its downstream target CHOP. ATF4 and CHOP, in turn, increase the expression of Death Receptor 5 (DR5), the receptor for TRAIL.
The simultaneous induction of TRAIL and its receptor DR5 creates a potent pro-apoptotic signal, leading to caspase activation and programmed cell death in cancer cells.
References
Combining TIC10 with Other Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule inhibitor of Dopamine Receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP. Its mechanism of action involves the induction of the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathway, leading to apoptosis in cancer cells. This compound accomplishes this through the inhibition of the PI3K/Akt and MEK/ERK signaling pathways, which results in the activation of the transcription factor Foxo3a. Foxo3a then upregulates the expression of the TRAIL gene. Given its unique mechanism that can overcome resistance to conventional therapies, there is significant interest in combining this compound with other chemotherapy agents to enhance anti-cancer efficacy.
These application notes provide a summary of preclinical findings for this compound in combination with various chemotherapy agents, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro Synergistic Effects of this compound Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of combining this compound with other chemotherapy agents on cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: this compound and Lurbinectedin in Small Cell Lung Cancer (SCLC)
| Cell Line | This compound IC50 (µM) | Lurbinectedin IC50 (nM) | Most Synergistic Combination | Combination Index (CI) | Reference |
| H1048 | 2.41 | Not Reported | 0.16 µM this compound + 0.05 nM Lurbinectedin | < 1 | [1] |
Table 2: this compound (ONC201) and Everolimus in ER+ Breast Cancer
| Cell Line | This compound IC50 (µM) | Everolimus IC50 (nM) | Combination Effect | Reference |
| CAMA-1 (Sensitive) | ~1.5 | Not Reported | Additive/Synergistic | [2] |
| MCF7 (Sensitive) | ~1.8 | Not Reported | Additive/Synergistic | [2] |
| T47D (Sensitive) | ~1.9 | Not Reported | Additive/Synergistic | [2] |
| CAMA-1 (Resistant) | ~1.4 | Not Reported | Synergistic | [2] |
| MCF7 (Resistant) | ~1.6 | Not Reported | Synergistic | [2] |
| T47D (Resistant) | ~1.7 | Not Reported | Additive | [2] |
Table 3: this compound and Gemcitabine in Pancreatic Cancer
| Cell Line | Combination | Effect | Reference |
| Panc-1 | This compound + Gemcitabine | Sensitized gemcitabine-induced growth inhibition and apoptosis | [3] |
| MIA PaCa-2 | ONC201 + Lipid-Gemcitabine | Superior inhibitory effect on cell growth | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing drug combinations.
Caption: this compound Signaling Pathway.
References
- 1. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing TIC10 Efficacy in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of TIC10 (also known as ONC201) in glioblastoma (GBM). The protocols outlined below are based on established preclinical and clinical research, offering a framework for consistent and reproducible results.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches.[1][2] this compound is a small molecule inhibitor that has shown promise in preclinical GBM models.[1][3] Its mechanism of action involves the induction of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein that can selectively induce apoptosis in cancer cells.[1][3][4] this compound achieves this by inactivating the Akt and ERK signaling pathways, leading to the nuclear translocation of the transcription factor Foxo3a, which in turn upregulates TRAIL gene expression.[3][4] This document provides detailed protocols for in vitro and in vivo studies to assess the anti-glioblastoma effects of this compound.
Key Signaling Pathway Affected by this compound
This compound primarily exerts its anti-tumor effects by modulating the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, leading to the induction of the pro-apoptotic protein TRAIL.
Caption: this compound inhibits Akt and ERK, leading to Foxo3a nuclear translocation and TRAIL gene expression.
Experimental Protocols
In Vitro Assays
A variety of in vitro assays are essential to characterize the efficacy of this compound in glioblastoma cell lines. It is recommended to use a panel of established GBM cell lines (e.g., U87, U251, T98G) and patient-derived glioma stem-like cells (GSCs) to account for tumor heterogeneity.[2][5]
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed GBM cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.[6] Include a vehicle control (DMSO).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed GBM cells in a 6-well plate and treat with this compound (e.g., 5, 10, 25 µM) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis
This technique is used to detect changes in protein expression levels in key signaling pathways.
-
Protocol:
-
Treat GBM cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Akt, Akt, p-ERK, ERK, Foxo3a, TRAIL, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro evaluation of this compound's efficacy in glioblastoma cells.
In Vivo Models
Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system. Orthotopic xenograft models using immunodeficient mice are commonly employed.[7][8]
1. Orthotopic Glioblastoma Xenograft Model
-
Protocol:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Surgically implant human GBM cells (e.g., U87-luciferase) into the striatum of the mouse brain.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 100 mg/kg, daily).[9] The vehicle control group should receive the same volume of the vehicle solution.
-
Monitor tumor growth regularly using bioluminescence imaging and measure animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis (e.g., H&E staining, Ki-67 for proliferation, and TUNEL for apoptosis).
-
Logical Flow for In Vivo Efficacy Testing
Caption: Logical progression for assessing the in vivo anti-tumor effects of this compound in a glioblastoma model.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| U87 | [Insert Data] | [Insert Data] |
| U251 | [Insert Data] | [Insert Data] |
| T98G | [Insert Data] | [Insert Data] |
| GSC-1 | [Insert Data] | [Insert Data] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Median Survival (Days) |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound (Dose 1) | [Insert Data] | [Insert Data] |
| This compound (Dose 2) | [Insert Data] | [Insert Data] |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in glioblastoma. By employing a combination of in vitro and in vivo models and adhering to standardized methodologies, researchers can generate reliable data to further elucidate the therapeutic potential of this promising compound. The use of patient-derived models is encouraged to enhance the clinical relevance of the findings.[10] Further investigations could also explore the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.[5]
References
- 1. This compound/ONC201—a potential therapeutic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound/ONC201 synergizes with Bcl-2/Bcl-xL inhibition in glioblastoma by suppression of Mcl-1 and its binding partners in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 8. Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring TRAIL Induction After TIC10 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule anticancer agent that has garnered significant interest for its ability to induce the expression of Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL), a potent inducer of apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for researchers to effectively measure the induction of TRAIL following treatment with this compound. The methodologies outlined herein are essential for preclinical evaluation and mechanistic studies of this compound and similar TRAIL-inducing compounds.
The primary mechanism of this compound-mediated TRAIL induction involves the dual inactivation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[1][2] This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Forkhead box O3 (Foxo3a). In the nucleus, Foxo3a binds to the promoter region of the TRAIL gene, thereby upregulating its transcription and leading to increased synthesis and cell surface expression of the TRAIL protein.[1] Consequently, this leads to apoptosis in TRAIL-sensitive cancer cells.
Signaling Pathway of this compound-Induced TRAIL Expression
The signaling cascade initiated by this compound culminating in TRAIL-mediated apoptosis is a well-defined pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
Experimental Protocols
This section provides detailed protocols for the key experiments required to measure TRAIL induction and its downstream effects following this compound treatment. The human colon cancer cell line HCT116 is frequently used in these studies and will be referenced as an example.
Analysis of Signaling Pathway Activation by Western Blot
This protocol details the detection of changes in the phosphorylation status of Akt, ERK, and Foxo3a, key upstream regulators of TRAIL transcription.
a. Cell Lysis and Protein Quantification:
-
Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 2.5, 5, 10 µM) or DMSO as a vehicle control for 24-72 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 2.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Quantification of TRAIL mRNA Expression by qRT-PCR
This protocol allows for the quantification of TRAIL gene expression at the transcriptional level.
a. RNA Extraction and cDNA Synthesis:
-
Treat HCT116 cells with this compound as described in the Western Blot protocol.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TRAIL and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TRAIL mRNA expression, normalized to the housekeeping gene.
Measurement of Cell Surface TRAIL Expression by Flow Cytometry
This protocol quantifies the level of TRAIL protein expressed on the cell surface.
-
Treat HCT116 cells with this compound as described previously.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 1% BSA).
-
Incubate cells with a phycoerythrin (PE)-conjugated anti-human TRAIL antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and analyze using a flow cytometer.
-
Quantify the percentage of TRAIL-positive cells and the mean fluorescence intensity (MFI).
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay measures the downstream functional consequence of TRAIL induction – apoptosis.
-
Treat HCT116 cells with this compound as described previously.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3][4]
Data Presentation
The following tables summarize the expected quantitative data and necessary reagents for the described experiments.
Table 1: Summary of Expected Quantitative Data after this compound Treatment in HCT116 cells
| Parameter Measured | Method | This compound Concentration (µM) | Time Point (hours) | Expected Outcome |
| TRAIL mRNA | qRT-PCR | 5 | 48 | ~4-6 fold increase[5] |
| Cell Surface TRAIL | Flow Cytometry | 5 | 72 | Significant increase in % positive cells |
| p-Akt (Ser473) | Western Blot | 2.5 - 10 | 72 | Dose-dependent decrease |
| p-ERK (Thr202/Tyr204) | Western Blot | 2.5 - 10 | 72 | Dose-dependent decrease |
| Nuclear Foxo3a | Western Blot | 5 | 48 | Increase in nuclear fraction |
| Apoptosis | Annexin V/PI Assay | 5 - 10 | 72 | Increase in early and late apoptotic cells |
Table 2: Recommended Reagents for Experimental Protocols
| Experiment | Reagent | Supplier (Example) | Catalog # (Example) | Dilution/Concentration |
| Western Blot | anti-p-Akt (Ser473) | Cell Signaling | 4060 | 1:1000 |
| anti-Akt | Cell Signaling | 9272 | 1:1000 | |
| anti-p-ERK1/2 | Cell Signaling | 4370 | 1:2000 | |
| anti-ERK1/2 | Cell Signaling | 4695 | 1:1000 | |
| anti-Foxo3a | Cell Signaling | 2497 | 1:1000 | |
| anti-TRAIL | Abcam | ab2435 | 1:1000 | |
| anti-GAPDH | Santa Cruz | sc-47724 | 1:5000 | |
| HRP-sec. antibody | Bio-Rad | 1706515 | 1:2000-1:5000 | |
| qRT-PCR | TRAIL Primers | --- | --- | See Note 1 |
| GAPDH Primers | OriGene | HP205798 | See Note 1 | |
| Flow Cytometry | PE anti-TRAIL | BioLegend | 308206 | Per manufacturer |
| PE Isotype Ctrl | BioLegend | 400112 | Per manufacturer | |
| Apoptosis Assay | Annexin V-FITC Kit | BD Biosciences | 556547 | Per manufacturer |
Note 1: Primer sequences for qRT-PCR should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Example human TRAIL forward primer: 5'-GCTGAGAAAGAGGTCCTCAGAG-3' and reverse primer: 5'-GACCTTGACCTTGACCATTCTG-3'. Example human GAPDH forward primer: 5'-GAAGGTGAAGGTCGGAGTC-3' and reverse primer: 5'-GAAGATGGTGATGGGATTTC-3'.
Advanced Protocols
For a more in-depth mechanistic understanding, the following advanced protocols can be employed.
TRAIL Promoter Activity by Luciferase Reporter Assay
This assay directly measures the transcriptional activation of the TRAIL promoter.
-
Co-transfect HCT116 cells with a firefly luciferase reporter plasmid containing the TRAIL promoter region (e.g., pGL3-TRAIL-Luc) and a Renilla luciferase control plasmid (for normalization).
-
After 24 hours, treat the cells with this compound or DMSO.
-
After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Foxo3a Binding to the TRAIL Promoter by Chromatin Immunoprecipitation (ChIP)
This assay confirms the direct binding of Foxo3a to the TRAIL promoter in response to this compound.
-
Treat HCT116 cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitate the chromatin with an anti-Foxo3a antibody or an IgG control.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the Foxo3a binding site within the TRAIL promoter.
-
Quantify the amount of precipitated DNA relative to the input DNA.
Experimental Workflow
A logical workflow is essential for efficiently investigating TRAIL induction by this compound.
References
Application Notes and Protocols for Lentiviral shRNA Knockdown with TIC10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
TIC10, also known as ONC201, is a promising small molecule anti-cancer agent that is currently in clinical trials for various malignancies.[1][2][3] Its primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, a critical component of the immune system's ability to suppress tumors.[3][4] this compound accomplishes this in a p53-independent manner by inhibiting the kinases Akt and ERK, which leads to the activation and nuclear translocation of the transcription factor Foxo3a.[4][5][6] Once in the nucleus, Foxo3a binds to the promoter of the TRAIL gene, upregulating its expression and promoting apoptosis in cancer cells.[5][6] Additionally, this compound can also increase the expression of TRAIL's pro-apoptotic death receptor, DR5.[2][7]
Lentiviral-mediated short hairpin RNA (shRNA) is a powerful and widely used technique for achieving stable, long-term knockdown of specific genes in a broad range of mammalian cells, including both dividing and non-dividing types.[8][9][10] This method allows for the targeted silencing of genes involved in specific cellular processes.
The combination of lentiviral shRNA knockdown with this compound treatment provides a robust experimental strategy to dissect the molecular mechanisms of this compound action, identify key signaling components, and investigate potential mechanisms of drug resistance. By selectively silencing genes hypothesized to be involved in the this compound signaling cascade, researchers can validate their roles and uncover new therapeutic targets. This document provides detailed protocols for utilizing these combined techniques and presents a framework for data analysis.
Signaling Pathways and Experimental Logic
This compound Signaling Pathway
This compound exerts its anti-tumor effects by activating the TRAIL-mediated apoptosis pathway. The process begins with this compound's ability to dually inactivate the protein kinases Akt and ERK.[4][5] This inactivation prevents the phosphorylation of the transcription factor Foxo3a, a key event that normally keeps it sequestered in the cytoplasm.[11] The dephosphorylated Foxo3a then translocates to the nucleus, where it acts as a transcriptional activator for the TRAIL gene.[5][6] The resulting increase in TRAIL protein can then signal in an autocrine or paracrine fashion to induce apoptosis through its death receptors, DR4 and DR5.[3] this compound has also been shown to upregulate DR5 expression, further sensitizing cancer cells to apoptosis.[2][11]
Caption: this compound signaling pathway leading to TRAIL-mediated apoptosis.
Experimental Workflow for Pathway Validation
To validate the roles of key proteins in the this compound signaling pathway, a lentiviral shRNA knockdown approach can be employed. The general workflow involves generating stable cell lines with reduced expression of a target gene (e.g., FOXO3A or TNFSF10 [TRAIL]) and then challenging these cells with this compound. The cellular response, typically apoptosis, is then compared to that of control cells (transduced with a non-targeting shRNA) to determine if the knocked-down gene is essential for this compound's activity.
Caption: Experimental workflow for shRNA knockdown and this compound treatment.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Validation of Target Gene Knockdown by qRT-PCR
| Cell Line | Target Gene | Relative mRNA Expression (Normalized to Control) | Percent Knockdown (%) |
| Cancer Cell Line A (shControl) | FOXO3A | 1.00 ± 0.08 | 0 |
| Cancer Cell Line A (shFoxo3a) | FOXO3A | 0.22 ± 0.04 | 78 |
| Cancer Cell Line A (shControl) | TRAIL | 1.00 ± 0.11 | 0 |
| Cancer Cell Line A (shTRAIL) | TRAIL | 0.15 ± 0.03 | 85 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Foxo3a Knockdown on this compound-Induced Apoptosis (Caspase 3/7 Activity)
| Cell Line | Treatment (72h) | Relative Luminescence Units (RLU) | Fold Change in Apoptosis vs. DMSO |
| shControl | DMSO | 15,430 ± 1,250 | 1.0 |
| shControl | This compound (5 µM) | 89,670 ± 5,300 | 5.8 |
| shFoxo3a | DMSO | 14,980 ± 1,100 | 1.0 |
| shFoxo3a | This compound (5 µM) | 25,120 ± 2,400 | 1.7 |
Data are represented as mean ± standard deviation. The results indicate that knockdown of Foxo3a significantly reduces this compound-induced apoptosis, confirming its critical role in the signaling pathway.[11][12]
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Generation of Stable Knockdown Cell Lines
This protocol outlines the steps for producing lentiviral particles and using them to create stable cell lines with suppressed gene expression.[9][13][14]
Materials:
-
shRNA plasmid targeting the gene of interest (e.g., in pLKO.1 vector)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Target cancer cell line
-
Transfection reagent (e.g., Fugene 6 or Lipofectamine 3000)
-
Opti-MEM or other serum-free medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
0.45 µm syringe filters
-
Standard cell culture equipment
Procedure:
Day 1: Seed HEK293T Cells for Transfection
-
Seed 4 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2. Cells should be approximately 70-80% confluent on the day of transfection.
Day 2: Co-transfection of Plasmids
-
In a sterile microfuge tube, prepare the DNA mixture:
-
4 µg shRNA plasmid
-
3 µg psPAX2 packaging plasmid
-
1 µg pMD2.G envelope plasmid
-
-
Add the DNA mixture to 500 µL of Opti-MEM.
-
In a separate tube, add 24 µL of transfection reagent to 500 µL of Opti-MEM. Incubate for 5 minutes.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 3: Change Medium
-
Approximately 16-24 hours post-transfection, carefully remove the medium and replace it with 10 mL of fresh complete growth medium.
Day 4 & 5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh complete medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the collection from Day 4.
-
Filter the pooled supernatant through a 0.45 µm filter to remove cells and debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
Day 6: Transduction of Target Cells
-
Seed 1 x 10^5 target cancer cells per well in a 6-well plate in 2 mL of complete medium.
-
Incubate overnight.
-
The next day, add the lentiviral supernatant to the cells at various multiplicities of infection (MOI). Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[13]
-
Incubate for 24 hours.
Day 7 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh complete medium.
-
After another 24 hours, begin selection by adding fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve, typically 1-10 µg/mL).[14]
-
Replace the puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.
-
Expand the surviving puromycin-resistant cells.
-
Validate the knockdown of the target gene using qRT-PCR and/or Western blotting.
Protocol 2: this compound Treatment and Apoptosis Assay
This protocol describes how to treat the generated stable cell lines with this compound and quantify the resulting apoptosis.
Materials:
-
Control (shControl) and knockdown (e.g., shFoxo3a) stable cell lines
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
White, clear-bottom 96-well plates for luminescence assays
-
Caspase-Glo® 3/7 Assay kit or similar apoptosis detection kit
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count the shControl and knockdown cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Prepare wells for each cell line and each treatment condition (e.g., DMSO, 2.5 µM this compound, 5 µM this compound, 10 µM this compound). Include cell-free wells for background measurement.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the appropriate drug or vehicle control to the wells.
-
Incubate for 48-72 hours. The optimal incubation time may vary depending on the cell line.[1]
Day 4: Apoptosis Assay (Caspase-Glo® 3/7)
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all experimental readings.
-
Normalize the data by calculating the fold change in caspase activity for each treatment condition relative to the vehicle control for each cell line.
-
Compare the fold change in apoptosis between the shControl and knockdown cell lines to determine the impact of the silenced gene on this compound-induced cell death.
The strategic combination of lentiviral shRNA-mediated gene silencing and treatment with the TRAIL-inducing compound this compound is a powerful approach for cancer research and drug development. It allows for the precise validation of the this compound signaling pathway, as demonstrated by the critical role of Foxo3a in mediating its apoptotic effects.[5][12] Furthermore, this methodology can be adapted to screen for genes that confer resistance to this compound, identify synergistic drug combinations, and ultimately contribute to the development of more effective cancer therapies. The detailed protocols and data presentation framework provided herein serve as a comprehensive guide for researchers aiming to implement this valuable experimental strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inactivation of Akt and ERK by this compound signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lentiviral shRNA knockdown [bio-protocol.org]
- 14. Lentiviral transduction for shRNA knockdown [bio-protocol.org]
Application Note: Analysis of Akt and ERK Phosphorylation Following TIC10 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a small molecule anti-cancer agent that has garnered significant interest for its ability to induce apoptosis in a p53-independent manner.[1] A key mechanism of this compound's action involves the dual inactivation of two critical pro-survival signaling pathways: the PI3K/Akt and MAPK/ERK pathways.[1][2][3][4] This dual inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a. In the nucleus, Foxo3a upregulates the expression of the pro-apoptotic ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), ultimately leading to cancer cell death.[1][2]
This application note provides a detailed protocol for the analysis of Akt and ERK phosphorylation in response to this compound treatment using Western blotting. It includes methodologies for cell treatment, protein extraction, electrophoretic separation, and immunodetection, along with representative data and visualizations to guide researchers in their investigation of this compound's mechanism of action.
Signaling Pathway Overview
This compound treatment leads to a cascade of events culminating in the induction of apoptosis. The initial step is the inactivation of Akt and ERK kinases, which are often constitutively active in cancer cells, promoting survival and proliferation. This inactivation prevents the phosphorylation of Foxo3a, a key downstream target of both kinases. Unphosphorylated Foxo3a translocates from the cytoplasm to the nucleus, where it acts as a transcription factor for the TRAIL gene. The resulting increase in TRAIL protein expression triggers the extrinsic apoptosis pathway.
Experimental Data
The following tables summarize representative quantitative data from Western blot analyses of cells treated with this compound. The data is presented as the relative phosphorylation of Akt and ERK, normalized to the total protein levels and compared to a vehicle-treated control.
Table 1: Dose-Dependent Effect of this compound on Akt and ERK Phosphorylation
| This compound Concentration (µM) | Relative p-Akt (Ser473) Level (Normalized to Total Akt) | Relative p-ERK (Thr202/Tyr204) Level (Normalized to Total ERK) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 2.5 | 0.65 | 0.70 |
| 5.0 | 0.30 | 0.40 |
| 10.0 | 0.15 | 0.20 |
| Data is representative of experiments conducted in HCT116 p53-/- cells treated for 72 hours.[2] |
Table 2: Time-Course of this compound's Effect on Akt and ERK Phosphorylation
| Time (hours) | Relative p-Akt (Ser473) Level (Normalized to Total Akt) | Relative p-ERK (Thr202/Tyr204) Level (Normalized to Total ERK) |
| 0 | 1.00 | 1.00 |
| 24 | 0.85 | 0.90 |
| 48 | 0.45 | 0.55 |
| 72 | 0.25 | 0.35 |
| Data is representative of experiments conducted in HCT116 p53-/- cells treated with 5 µM this compound.[2] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of Akt and ERK in response to this compound treatment.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HCT116 p53-/-)
-
This compound (ONC201): Stock solution in DMSO
-
Cell Culture Medium: As required for the specific cell line
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient gels)
-
SDS-PAGE Running Buffer
-
PVDF Membranes
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) or with a fixed concentration for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) for each experiment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a Tris-Glycine SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in TBST with 5% BSA overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody diluted in TBST with 5% non-fat dry milk for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-Akt) or run parallel gels.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded. | |
| Inefficient transfer | Check transfer conditions and membrane type. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
Conclusion
The Western blot protocol detailed in this application note provides a reliable method for investigating the impact of this compound on the phosphorylation status of Akt and ERK. By following this protocol, researchers can effectively characterize the molecular mechanism of this compound and similar compounds that target these critical signaling pathways in cancer cells. The provided representative data and visualizations serve as a guide for data interpretation and presentation.
References
- 1. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Challenges in TIC10/ONC201 Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule TIC10, also known as ONC201, has emerged as a promising anti-cancer agent due to its unique mechanism of inducing the Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) pathway. However, its efficacy can vary significantly across different cancer cell lines. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of low this compound efficacy in experimental settings.
Troubleshooting Guide
Low or No Cytotoxicity Observed
A primary challenge encountered by researchers is the lack of a significant cytotoxic effect of this compound in their cancer cell line of interest. The following sections provide a systematic approach to troubleshoot this issue.
It is crucial to ensure the correct and active isomer of this compound/ONC201 is being used, as inactive isomers have been reported to be commercially available.[1]
This compound's primary mechanism of action involves the induction of the TRAIL-mediated apoptosis pathway.[2][3] Therefore, a dysfunctional pathway can lead to resistance.
Key Checkpoints:
-
Expression of TRAIL Receptors (DR4 and DR5): Low or absent surface expression of Death Receptor 4 (DR4) and/or Death Receptor 5 (DR5) will impair the cell's ability to respond to TRAIL.
-
Activation of Akt and ERK: this compound's activity is dependent on the dual inactivation of Akt and ERK, which leads to the activation of the transcription factor Foxo3a.[2][3] Constitutively active Akt or ERK pathways can confer resistance.
-
Foxo3a Localization: Upon Akt/ERK inactivation, Foxo3a should translocate to the nucleus to initiate TRAIL gene transcription.[2][3] Impaired nuclear translocation can be a point of failure.
-
Expression of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL can inhibit apoptosis downstream of TRAIL receptor activation.
Experimental Workflow for Pathway Analysis
Cancer cells can possess inherent resistance or develop it over time. In some cases of acquired resistance, such as in everolimus-resistant breast cancer, cells may exhibit increased dependence on mitochondrial respiration, a vulnerability that could be exploited.
Quantitative Data: IC50 Values of this compound/ONC201 in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The efficacy of this compound/ONC201 varies across different cancer types. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | ~2.5 | (Not explicitly stated, but inferred from dose-response curves in multiple studies) |
| DLD1 | Colorectal Cancer | Not specified | [2] |
| MGPP-3 | Glioblastoma | Not specified, used at 25 mg/kg in vivo | [4] |
Note: This table is not exhaustive and IC50 values can vary based on experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
This compound/ONC201
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound/ONC201. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol allows for the assessment of protein expression levels within the TRAIL signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-Foxo3a, anti-TRAIL, anti-DR5, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with this compound/ONC201 and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Diagrams
This compound/ONC201 Mechanism of Action
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any cell death after treating my cells with this compound?
A1: There are several potential reasons:
-
Cell Line Resistance: Your cell line may have intrinsic resistance mechanisms, such as low expression of DR4/DR5 or hyperactive Akt/ERK pathways.
-
Compound Inactivity: Ensure you are using the active isomer of this compound/ONC201.[1]
-
Suboptimal Concentration or Duration: The concentration of this compound and the duration of treatment may not be optimal for your specific cell line. A dose-response and time-course experiment is recommended.
-
Experimental Conditions: Factors such as cell confluency and serum concentration in the media can influence drug efficacy.
Q2: My cells show a decrease in proliferation but not significant apoptosis. What could be the reason?
A2: this compound can have cytostatic effects in addition to cytotoxic effects. The observed decrease in proliferation could be due to cell cycle arrest. To confirm apoptosis, consider using more direct assays such as Annexin V/PI staining or a caspase activity assay.
Q3: Can I combine this compound with other anti-cancer agents?
A3: Yes, combination therapies with this compound have shown promise. For instance, combining this compound with Bcl-2/Bcl-xL inhibitors like ABT263 has demonstrated synergistic effects in glioblastoma by suppressing Mcl-1.[4] Additionally, in everolimus-resistant breast cancer, combining this compound with everolimus has been shown to inhibit cell growth.
Q4: How does this compound affect cancer stem-like cells (CSCs)?
A4: this compound has been shown to target and deplete colorectal cancer stem-like cells by inhibiting the Akt and ERK pathways, leading to Foxo3a activation and TRAIL-mediated apoptosis.[2] This suggests that this compound may be effective against the subpopulation of cells often responsible for tumor recurrence and therapy resistance.
Q5: Are there any known biomarkers to predict sensitivity to this compound?
A5: While research is ongoing, potential biomarkers for this compound sensitivity could include the expression levels of TRAIL receptors (DR4/DR5), the activation status of the Akt/ERK pathways, and the expression of anti-apoptotic Bcl-2 family proteins. A comprehensive molecular characterization of the cancer cell line is recommended to predict its potential response to this compound.
References
- 1. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/ONC201 synergizes with Bcl-2/Bcl-xL inhibition in glioblastoma by suppression of Mcl-1 and its binding partners in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with TIC10
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with TIC10 (also known as ONC201). By providing clear troubleshooting guidance and detailed experimental protocols, we aim to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the anti-cancer effects of this compound between experiments. What are the potential causes for this inconsistency?
A1: Inconsistent results with this compound can stem from several factors, ranging from the compound itself to the specific experimental conditions. Here are the most common culprits to investigate:
-
Compound Integrity and Isomeric Purity: An inactive isomer of this compound exists.[1][2] It is crucial to ensure you are using the correct, active form of the molecule. Sourcing from a reputable supplier and verifying the compound's identity is the first critical step.
-
Compound Stability and Storage: this compound has specific storage requirements to maintain its stability and efficacy. Improper storage can lead to degradation of the compound.
-
Cell Line-Specific Responses: The anti-tumor activity of this compound can be cell-line dependent.[1][3] The expression levels of key proteins in the this compound signaling pathway, such as the TRAIL death receptor DR5 and anti-apoptotic proteins, can vary between cell lines, influencing their sensitivity.[4][5][6]
-
Off-Target Effects: this compound has known off-target effects that can contribute to its biological activity and potentially introduce variability.[7][8][9][10][11]
-
Experimental Protocol Variations: Minor deviations in experimental protocols, such as cell passage number, confluency, and incubation times, can lead to significant differences in results.
Q2: What is the correct way to store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the biological activity of this compound. Adhering to the manufacturer's recommendations is essential.
| Storage Condition | Duration | Notes |
| Powder at -20°C | Up to 3-4 years[12][13] | Keep away from moisture.[12] |
| In solvent at -80°C | Up to 1 year[12][14] | Aliquot to avoid repeated freeze-thaw cycles.[14] |
| In solvent at -20°C | Up to 1 month[14] |
Solubility: this compound is not readily soluble in water.[2] It is typically dissolved in solvents like DMSO or ethanol.[12][13] Sonication may be required to fully dissolve the compound.[12] For in vivo studies, it can be formulated in a vehicle such as 20% Cremophor EL, 10% DMSO, and 70% PBS buffer.[2]
Q3: Our lab has synthesized this compound, but the experimental results are not matching published data. What could be the issue?
A3: A critical factor to consider is the existence of an inactive isomeric structure of this compound.[1] It was discovered that the initially reported structure of this compound was incorrect and inactive.[1] If you are synthesizing the compound in-house, it is imperative to verify that you have produced the correct, biologically active isomer. Comparing your experimental results with a commercially available, validated source of this compound is highly recommended. The inactive isomer can be used as a negative control in your experiments.[2]
Q4: We are seeing variable induction of TRAIL in our experiments. How can we troubleshoot this?
A4: The induction of TNF-related apoptosis-inducing ligand (TRAIL) is a key mechanism of this compound's action.[1][4][15] Variability in TRAIL induction can be due to:
-
Cell Line Differences: The responsiveness of the TRAIL promoter to FOXO3a activation can differ between cell lines.
-
Assay Sensitivity: Ensure that your method for detecting TRAIL (e.g., qPCR for mRNA, flow cytometry or ELISA for protein) is sensitive and optimized.
-
Time- and Dose-Dependency: TRAIL induction by this compound is time- and dose-dependent.[5] You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
Key Signaling Pathway and Experimental Workflow
To aid in understanding the mechanism of action and to provide a standardized workflow, the following diagrams have been generated.
Caption: this compound Signaling Pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
Detailed Experimental Protocols
To ensure reproducibility, we provide the following standardized protocols for key experiments involving this compound.
1. Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines have been used in this compound studies, including those from colorectal, breast, and glioblastoma cancers.[1][4] It is recommended to use cell lines obtained from a reputable cell bank and to perform regular authentication and mycoplasma testing.[16]
-
Culture Media: The choice of culture medium is cell-line dependent. For example, RPMI or McCoy's 5A medium is used for lung, colorectal, liver, and prostate cancer cell lines, while DMEM is used for breast, glioblastoma, and neuroblastoma cell lines.[16] All media should be supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[16]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[12] For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Add the diluted this compound solution to the cells at the desired confluency. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
2. Cell Viability and Apoptosis Assays
-
Cell Viability (e.g., MTT or CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[4]
-
At the end of the treatment period, perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
-
Apoptosis (e.g., Annexin V/PI Staining):
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
3. Analysis of TRAIL Expression by Flow Cytometry
-
Treat cells with this compound as described above.
-
Harvest adherent cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with a staining buffer (e.g., PBS with 1% FBS).
-
Incubate the cells with a primary antibody against TRAIL.[4]
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and resuspend in staining buffer.
-
Analyze the cells by flow cytometry to measure the median fluorescence intensity, which corresponds to the level of surface TRAIL expression.[4]
By following these guidelines and protocols, researchers can minimize experimental variability and achieve more consistent and reliable data when working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. targetmol.com [targetmol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. DSpace [repository.upenn.edu]
- 16. Cell Culture [bio-protocol.org]
Optimizing TIC10 Concentration for Maximum TRAIL Induction: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TIC10 (also known as ONC201) to optimize the induction of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which this compound induces TRAIL expression?
A1: this compound induces TRAIL expression by dually inactivating the prosurvival kinases Akt and ERK.[1][2][3] This dual inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[1][4] In the nucleus, FOXO3a binds to the promoter region of the TRAIL gene, thereby upregulating its transcription.[1][2] This mechanism is independent of p53.[1]
Q2: What is a typical effective concentration range for this compound?
A2: this compound has been shown to be effective in micromolar concentrations across various cancer cell lines.[5] The optimal concentration can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How does this compound selectively target cancer cells?
A3: this compound has demonstrated a favorable therapeutic window, potentiating tumor cell death while sparing normal cells.[6][7] While it can induce TRAIL in both tumor and normal cells, its cytotoxic effects are more pronounced in cancer cells.[1] This selectivity is partly because cancer cells are often more dependent on the PI3K/Akt and MAPK/ERK signaling pathways for survival, which are the primary targets of this compound.
Q4: In addition to TRAIL, what other molecular changes can be expected after this compound treatment?
A4: Besides inducing TRAIL, this compound can also upregulate the expression of TRAIL's pro-apoptotic death receptor, DR5.[2][6] This dual effect of upregulating both the ligand (TRAIL) and its receptor (DR5) can sensitize some TRAIL-resistant tumor cells and enhance the apoptotic signal.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant increase in TRAIL mRNA or protein levels after this compound treatment. | Suboptimal this compound concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-20 µM) to identify the optimal concentration for your cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the peak time for TRAIL induction. | |
| Cell line is resistant to this compound. | Verify the inhibition of Akt and ERK phosphorylation via Western blot. If these pathways are not inhibited, the cell line may have intrinsic resistance mechanisms. | |
| High levels of TRAIL induction, but no corresponding increase in apoptosis. | Downregulation of TRAIL death receptors (DR4/DR5). | Assess the surface expression of DR4 and DR5 using flow cytometry or Western blot. |
| Overexpression of anti-apoptotic proteins (e.g., c-FLIP, Bcl-2). | Evaluate the expression levels of key anti-apoptotic proteins. Combination therapy with inhibitors of these proteins may be necessary. | |
| Non-functional TRAIL-induced apoptotic pathway. | Check for the presence and activation of key apoptotic machinery components like caspase-8. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition for all experiments. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Toxicity observed in normal (non-cancerous) control cells. | This compound concentration is too high. | Reduce the concentration of this compound to a level that maintains anti-tumor activity while minimizing toxicity to normal cells. A dose-response curve comparing cancer and normal cells is crucial.[7] |
Experimental Protocols
General Protocol for Determining Optimal this compound Concentration for TRAIL Induction
-
Cell Culture: Plate the cancer cells of interest in a suitable culture vessel and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Dose-Response Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours).
-
RNA Isolation and qRT-PCR: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of the TRAIL gene.
-
Protein Lysate Preparation and Western Blot: Prepare whole-cell lysates and perform Western blotting to analyze the protein levels of TRAIL, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Data Analysis: Determine the concentration of this compound that results in the maximum induction of TRAIL mRNA and protein, along with significant inhibition of Akt and ERK phosphorylation.
Data Presentation: Expected Outcomes of this compound Treatment
Table 1: Effect of this compound on TRAIL Pathway Components
| Treatment | p-Akt Levels | p-ERK Levels | Nuclear FOXO3a | TRAIL mRNA | TRAIL Protein | DR5 Protein |
| Vehicle Control | High | High | Low | Basal | Basal | Basal |
| This compound (Optimal Conc.) | Decreased | Decreased | Increased | Increased | Increased | Increased |
Table 2: Cellular Effects of this compound on Cancer vs. Normal Cells
| Cell Type | This compound Concentration | Apoptosis (Sub-G1 DNA content) | Clonogenic Survival |
| Cancer Cells | Effective Dose | Increased | Decreased |
| Normal Fibroblasts | Equivalent Dose | No significant change | Unaffected |
Note: The data presented in these tables are qualitative representations of expected outcomes based on published literature.[1][2][7] Quantitative results will vary depending on the specific experimental system.
Visualizing the this compound Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway leading to TRAIL induction.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.upenn.edu]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: TIC10 (ONC201) In-Vivo Solubility and Formulation Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the solubility of TIC10 (also known as ONC201) for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with this compound solubility for in-vivo studies?
A1: The free base form of this compound is poorly soluble in aqueous solutions, which presents a significant hurdle for achieving the desired concentrations for administration in animal models. The dihydrochloride salt of this compound (ONC201·2HCl) offers significantly better aqueous solubility. However, for high-concentration dosing or specific routes of administration, further formulation strategies are often necessary to prevent precipitation and ensure bioavailability.
Q2: What are the common approaches to improve the solubility of poorly soluble drugs like this compound?
A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds for in-vivo research. These include:
-
pH adjustment: Utilizing the salt form of the compound, such as ONC201·2HCl, can significantly increase aqueous solubility.
-
Co-solvents: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, PEG300) can increase the solubility of a compound.
-
Surfactants: These agents, such as Cremophor EL or Tween-80, can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with the drug, enhancing its solubility.
-
Lipid-based formulations: Formulating the drug in oils or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Particle size reduction: Techniques like nanomilling can increase the surface area of the drug, leading to a faster dissolution rate.
Q3: Are there any ready-to-use formulation recipes for this compound for animal studies?
A3: Yes, several formulations have been reported in the literature and by commercial suppliers. For instance, a common vehicle for oral gavage in mice consists of a mixture of Cremophor EL, DMSO, and PBS. Another approach involves using co-solvents and surfactants to achieve a clear solution. Specific details and protocols are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation upon standing. | The drug concentration exceeds its solubility in the chosen vehicle. The formulation is not stable at room temperature or upon refrigeration. | 1. Try gentle warming and sonication to redissolve the compound. 2. Increase the proportion of the co-solvent (e.g., DMSO, PEG300) or surfactant (e.g., Tween-80) in your vehicle. 3. Consider using a different vehicle system, such as one containing SBE-β-CD or formulating in corn oil. 4. Prepare the formulation fresh before each use. |
| Difficulty in achieving the desired high concentration for dosing. | The intrinsic solubility of this compound in the vehicle is limited. | 1. Explore the use of hydrotropic agents like nicotinamide, which has been shown to significantly increase the solubility of ONC201. 2. Consider a suspension formulation if a solution is not feasible, though this may impact bioavailability. Ensure uniform suspension before each administration. 3. For oral administration, lipid-based formulations (SEDDS) could be an option to explore for higher drug loading. |
| Inconsistent results in animal studies. | Poor or variable bioavailability due to formulation issues. Precipitation of the drug at the injection site or in the GI tract. | 1. Ensure the formulation is a clear, homogenous solution before administration. 2. For oral gavage, ensure proper technique to avoid accidental administration into the trachea. 3. Evaluate the stability of your formulation under the experimental conditions. 4. Consider conducting a small pilot pharmacokinetic study to assess the bioavailability of your chosen formulation. |
| Observed toxicity or adverse effects in animals. | The vehicle itself may be causing toxicity at the administered volume. | 1. Reduce the concentration of potentially toxic components like DMSO or Cremophor EL as much as possible while maintaining solubility. 2. Ensure the total volume administered is within the recommended guidelines for the specific animal model and route of administration. 3. Consult animal care and use committee guidelines for approved excipients and their maximum tolerated doses. |
Data Presentation
Summary of this compound (ONC201) Solubility in Various Vehicles
| Compound Form | Vehicle/Solvent | Solubility (mg/mL) | Notes |
| ONC201·2HCl | Water | up to 54.6 ± 4.1 (as free base) | The dihydrochloride salt shows good aqueous solubility before recrystallization. |
| This compound (free base) | Water | Insoluble | The free base form is poorly soluble in water. |
| This compound isomer | DMSO (warmed) | ~2 | |
| This compound isomer | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.5 | A common co-solvent/surfactant mixture for in-vivo studies. |
| This compound isomer | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.5 | Use of a cyclodextrin to enhance solubility. |
| This compound isomer | 10% DMSO, 90% corn oil | ≥ 0.5 | A lipid-based formulation suitable for oral administration. |
| ONC201 | 20% Cremophor EL, 10% DMSO, 70% PBS | Not specified | This vehicle has been used for in-vivo studies, but the exact concentration of ONC201 was not reported. |
Note: The "this compound isomer" data is from commercial suppliers and likely refers to the active compound, as the initial structure of this compound was misassigned.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Co-solvents and Surfactants
This protocol is based on a common vehicle for delivering poorly soluble compounds in-vivo.
Materials:
-
This compound (ONC201) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final desired volume.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add PEG300 to the solution (40% of the final volume).
-
Vortex the mixture until it is homogeneous.
-
Add Tween-80 to the mixture (5% of the final volume).
-
Vortex again to ensure complete mixing.
-
Finally, add sterile saline to reach the final desired volume (45% of the final volume).
-
Vortex the final solution thoroughly. If the solution is not perfectly clear, sonicate for a few minutes.
-
Visually inspect the solution for any precipitation before administration. This formulation should be prepared fresh before use.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral administration of a this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, then gently advance the needle into the esophagus. There should be no resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly placed, slowly administer the formulation.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualization
This compound (ONC201) Signaling Pathway
Technical Support Center: Troubleshooting TIC10-Induced Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TIC10 (also known as ONC201). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a small molecule inducer of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway.[1] Its primary on-target effect is to transcriptionally upregulate the expression of TRAIL and its death receptor 5 (DR5), leading to apoptosis in cancer cells. This process is mediated by the nuclear translocation of the transcription factor Foxo3a.
Q2: What are the known off-target effects of this compound?
While the induction of TRAIL is the desired outcome, this compound's mechanism involves the modulation of upstream signaling pathways that are not its direct binding targets. The most well-documented off-target effects are the dual inactivation of Akt and extracellular signal-regulated kinase (ERK) signaling pathways.[1] More recent research has identified that this compound acts as an antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP. The inhibition of Akt and ERK is a downstream consequence of these interactions.
Q3: Why do I observe inhibition of Akt and ERK phosphorylation after this compound treatment?
The observed decrease in phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) is a known downstream effect of this compound. This compound's interaction with targets like DRD2 leads to the inactivation of these pro-survival signaling pathways. This dual inhibition of Akt and ERK is what facilitates the nuclear translocation of Foxo3a, leading to the desired on-target effect of TRAIL and DR5 induction.
Q4: Is this compound toxic to normal, non-cancerous cells?
Preclinical studies have shown that this compound exhibits a favorable safety profile with minimal toxicity to normal cells.[2] The primary reason for this selectivity is that while this compound can induce TRAIL in both tumor and normal cells, the upregulation of the pro-apoptotic receptor DR5 occurs predominantly in tumor cells.[2] Normal cells are generally more resistant to TRAIL-induced apoptosis.[2]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during this compound experiments.
Problem 1: Inconsistent or No Induction of TRAIL/DR5 Expression
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance: Not all cell lines are equally sensitive to this compound. | Verify the responsiveness of your cell line to this compound by checking published literature for IC50 values (see Table 1). Consider testing a positive control cell line known to be sensitive to this compound, such as HCT116. |
| Incorrect this compound Concentration: The concentration of this compound may be too low to induce a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 1-10 µM. |
| Incorrect Incubation Time: TRAIL and DR5 induction are time-dependent. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for maximal induction in your cell line. |
| Reagent Quality: The this compound compound may have degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. If possible, test a fresh batch of the compound. |
Problem 2: Observation of Akt/ERK Inhibition but No Apoptosis
| Possible Cause | Troubleshooting Step |
| Defects in the Apoptotic Machinery: The cell line may have downstream defects in the apoptotic pathway (e.g., mutated caspase-8, high levels of anti-apoptotic proteins like c-FLIP). | Analyze the expression and activation of key apoptotic proteins (e.g., cleaved caspase-8, cleaved PARP) by Western blot. Consider co-treatment with sensitizing agents that target anti-apoptotic proteins. |
| Insufficient DR5 Expression: While Akt/ERK are inhibited, the level of DR5 on the cell surface may not be sufficient to trigger apoptosis. | Quantify cell surface DR5 expression using flow cytometry (see Protocol 2). If DR5 levels are low, consider alternative strategies to enhance its expression. |
| TRAIL Sequestration: Decoy receptors (DcR1, DcR2) can bind to TRAIL and prevent it from activating DR4/DR5. | Analyze the expression of decoy receptors in your cell line. |
Problem 3: High Variability in Western Blot Results for p-Akt/p-ERK
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Lysis: Incomplete lysis or phosphatase activity can lead to inconsistent phosphorylation levels. | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly. |
| Inconsistent Protein Loading: Unequal amounts of protein loaded onto the gel will result in variability. | Perform a meticulous protein quantification assay (e.g., BCA) and ensure equal loading. Always normalize to a loading control like β-actin or GAPDH. |
| Antibody Performance: The phospho-specific antibodies may not be optimal. | Use high-quality, validated antibodies for p-Akt (Ser473) and p-ERK (Thr202/Tyr204). Optimize antibody concentrations and incubation times. Include positive and negative controls for phosphorylation.[3] |
Quantitative Data Summary
Table 1: this compound (ONC201) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | ~1.5 |
| SW480 | Colorectal Cancer | ~2.5 |
| DLD1 | Colorectal Cancer | ~2.0 |
| Panc-1 | Pancreatic Cancer | ~5.0 |
| MiaPaCa-2 | Pancreatic Cancer | ~5.0 |
| U87 | Glioblastoma | ~2.5 |
| A549 | Lung Cancer | ~5.0 |
Note: IC50 values can vary depending on the assay conditions and the specific study. The values presented here are approximate and should be used as a reference.
Table 2: Dose-Dependent Effects of this compound on TRAIL/DR5 Expression and Akt/ERK Phosphorylation
| This compound Concentration (µM) | Cell Line | TRAIL mRNA Fold Increase (48h) | DR5 mRNA Fold Increase (48h) | p-Akt (Ser473) Inhibition (%) | p-ERK (Thr202/Tyr204) Inhibition (%) |
| 1 | HCT116 | ~2-fold | ~1.5-fold | ~20% | ~15% |
| 5 | HCT116 | ~5-fold | ~3-fold | ~60% | ~50% |
| 10 | HCT116 | ~8-fold | ~5-fold | ~90% | ~85% |
Note: These are representative data synthesized from multiple sources. Actual values will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for p-Akt, p-ERK, and TRAIL
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-ERK Thr202/Tyr204, rabbit anti-TRAIL, rabbit anti-Akt, rabbit anti-ERK, mouse anti-β-actin) overnight at 4°C. Recommended dilutions: 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature. Recommended dilutions: 1:2000.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Flow Cytometry for Cell Surface DR5 Expression
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 1% BSA).
-
-
Staining:
-
Aliquot approximately 1x10^6 cells per tube.
-
Add a PE-conjugated anti-human DR5 antibody or an isotype control antibody.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Analysis:
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Protocol 3: Immunofluorescence for Foxo3a Nuclear Translocation
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Foxo3a overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize using a fluorescence microscope.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway illustrating on- and off-target effects.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-In-Class Small Molecule ONC201 Induces DR5 and Cell Death in Tumor but Not Normal Cells to Provide a Wide Therapeutic Index as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Why is my TIC10 not inducing apoptosis?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TIC10. If you are experiencing issues with this compound not inducing apoptosis in your experiments, please review the information below.
Troubleshooting Guide: Why is my this compound not inducing apoptosis?
Issue 1: Problems with the this compound Compound
A critical first step in troubleshooting is to ensure the integrity and correct usage of your this compound compound.
| Potential Cause | Recommended Action |
| Incorrect Isomer | The anticancer activity of this compound is specific to its angular tricyclic core isomer (also known as ONC201). The linear tricyclic core isomer is inactive.[1][2] Verify with your supplier that you have the correct, active isomer. The inactive isomer may be used as a negative control.[3] |
| Compound Purity and Quality | Obtain a certificate of analysis (CoA) from your supplier to confirm the purity of your this compound lot.[4] Contaminants or degradation can affect its activity. |
| Improper Storage | This compound should be stored as a powder, desiccated at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks) in the dark.[3] Improper storage can lead to degradation. |
| Poor Solubility | This compound is not readily soluble in water.[3] It is typically dissolved in DMSO to create a stock solution.[5][6] Ensure the compound is fully dissolved in DMSO before diluting it in your cell culture medium. For in vivo studies, formulations with Cremophor EL and PBS have been used.[3] |
| Stock Solution Degradation | Prepare fresh dilutions of your this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Stock solutions are typically stored at -20°C.[5] |
Issue 2: Cell Line and Model-Specific Factors
The response to this compound can be highly dependent on the specific cancer cell line being used.
| Potential Cause | Recommended Action |
| TRAIL Resistance | Many cancer cells are intrinsically resistant to TRAIL-induced apoptosis.[7] this compound's primary mechanism is the induction of the TRAIL pathway.[8][9] If your cell line is known to be TRAIL-resistant, this compound alone may not be sufficient to induce apoptosis. |
| Low or Absent Death Receptor 5 (DR5) Expression | This compound upregulates the expression of the TRAIL death receptor DR5.[8] However, if the basal expression of DR5 is very low or absent in your cell line, the effect of this compound may be diminished. You can assess DR5 expression by flow cytometry or western blotting. |
| Defects in the Apoptotic Machinery | Mutations or silencing of key apoptotic proteins downstream of TRAIL receptor activation (e.g., Caspase-8, Bax) can confer resistance.[10] this compound-induced apoptosis has been shown to be Bax-dependent.[10] |
| Overactive Pro-Survival Signaling | High activity of pro-survival pathways that are not sufficiently inhibited by this compound can counteract its pro-apoptotic effects. |
Issue 3: Suboptimal Experimental Protocol
Correct experimental design is crucial for observing this compound-induced apoptosis.
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in vitro are typically in the range of 1-5 µM.[11] |
| Insufficient Incubation Time | The induction of TRAIL and subsequent apoptosis by this compound is a time-dependent process. Ensure you are incubating the cells with this compound for a sufficient duration. Time-course experiments are recommended to identify the optimal time point for apoptosis assessment. |
| Inappropriate Apoptosis Assay | The method used to detect apoptosis is critical. Use multiple, complementary assays to confirm apoptosis. For example, combine Annexin V/PI staining with a functional assay like caspase activity measurement (e.g., cleaved Caspase-3, -8) or PARP cleavage. An increase in the sub-G1 population in cell cycle analysis is also indicative of apoptosis.[10] |
| High Cell Density/Confluency | High cell confluency can sometimes lead to contact inhibition and reduced sensitivity to anticancer agents. Ensure you are seeding cells at an appropriate density for your experiments. |
| Serum Concentration in Media | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration if you are not observing an effect, but be mindful of the impact on cell health. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound induces apoptosis primarily through the upregulation of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway. It achieves this by inactivating the pro-survival kinases Akt and ERK.[10][12] This inactivation leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[1][13] In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, leading to increased transcription and production of the TRAIL protein.[13] this compound also promotes the upregulation of the TRAIL death receptor, DR5.[8]
Q2: How can I confirm that this compound is activating the TRAIL pathway in my cells?
A2: To verify that this compound is acting as expected, you can perform the following experiments:
-
Western Blot: Probe for the phosphorylation status of Akt and ERK (expect a decrease), and the levels of total Foxo3a, TRAIL, and DR5 (expect an increase). You can also look for cleaved Caspase-8, Caspase-3, and PARP as markers of apoptosis.
-
RT-qPCR: Measure the mRNA levels of TRAIL and DR5 to confirm transcriptional upregulation.
-
Flow Cytometry: Analyze the cell surface expression of TRAIL and DR5.
-
Immunofluorescence: Observe the nuclear translocation of Foxo3a.
Q3: Is the effect of this compound dependent on p53?
A3: No, this compound induces TRAIL and apoptosis in a p53-independent manner.[10][13] This makes it a potential therapeutic agent for cancers with mutated or deficient p53.
Q4: What are typical effective concentrations and incubation times for this compound in vitro?
A4: The effective concentration of this compound is cell-line dependent. However, a common starting range for dose-response studies is 1-10 µM.[11] Apoptosis can typically be observed within 24-72 hours of treatment, but this should be optimized for your specific experimental system.
Q5: Can I combine this compound with other therapeutic agents?
A5: Yes, studies have shown that this compound can synergize with other agents. For instance, it has been shown to sensitize pancreatic cancer cells to gemcitabine.[4] Combining this compound with recombinant TRAIL or BH3-mimetics has also demonstrated enhanced anti-cancer effects.[4][14]
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound-Induced Apoptosis
This protocol outlines a general workflow for treating cells with this compound and assessing the induction of apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Protocol 2: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 10 mM), dissolve the powder in high-purity DMSO.[5][6]
-
Solubilization: If needed, gently warm the tube to 37°C and use an ultrasonic bath to ensure the compound is fully dissolved.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[5]
-
Working Dilutions: For experiments, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound induces apoptosis.
References
- 1. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potential cancer drug structure established - ecancer [ecancer.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS:41276-02-2 | Potent Akt/ERK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Frontiers | ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression [frontiersin.org]
- 6. This compound | Apoptosis | TNF | TargetMol [targetmol.com]
- 7. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DSpace [repository.upenn.edu]
- 14. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of TIC10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIC10 (also known as ONC201). Our goal is to help you address common issues, ensure the quality and consistency of your experiments, and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ONC201, is a small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK/ERK) signaling pathways.[1] Its primary anticancer mechanism involves the dual inhibition of Akt and ERK, which leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[2][3] In the nucleus, Foxo3a binds to the promoter of the TRAIL (TNF-related apoptosis-inducing ligand) gene, inducing its transcription.[2][3] The resulting increase in TRAIL protein can then induce apoptosis in cancer cells.[2]
Q2: What are the known stability issues with this compound?
This compound is sensitive to oxidation and light. Exposure to these conditions can lead to the formation of degradation products.[1] Studies have shown that maintaining this compound in an acidic environment (pH < 6) can improve its stability in solution. It is crucial to store the compound protected from light and to handle it according to the manufacturer's recommendations.
Q3: Is the isomeric structure of this compound important for its activity?
Yes, the isomeric structure of this compound is critical for its biological activity.[4] Research has shown that there are inactive isomers of this compound.[4] Therefore, it is essential to ensure that the this compound being used is the correct, active isomer. This should be verified by the supplier through rigorous quality control, including techniques like NMR and X-ray crystallography.
Q4: How should I handle and store this compound powder and solutions?
-
Powder: Store this compound powder at the temperature recommended by the supplier (typically -20°C or -80°C), protected from light and moisture.
-
Solutions: For short-term storage, solutions can be stored at 2-8°C for up to 24 hours. For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in foil.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a significant concern for any small molecule inhibitor, including this compound. Inconsistent results between experiments using different lots of the compound can arise from variations in purity, isomeric composition, and the presence of impurities or degradation products.
Problem: I am observing inconsistent results (e.g., changes in IC50 values, variable levels of TRAIL induction) between different batches of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Isomer | The presence of inactive isomers is a known issue with this compound. Solution: Always purchase this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) with each batch. The CoA should confirm the isomeric identity and purity, ideally with data from NMR and/or X-ray crystallography. |
| Compound Degradation | This compound is susceptible to degradation by light and oxidation. Improper handling or storage can lead to a loss of activity. Solution: Ensure proper storage of both the solid compound and stock solutions (protected from light, appropriate temperature). Prepare fresh working solutions from a frozen stock for each experiment. An acidic pH (<6) can improve stability in solution. |
| Purity and Impurities | The presence of impurities or residual solvents from the synthesis process can affect the biological activity of this compound. Solution: Review the CoA for the purity of the compound (typically determined by HPLC). Be aware that even small amounts of certain impurities could potentially interfere with your assay. |
| Inaccurate Concentration | Errors in weighing the compound or in serial dilutions can lead to significant variability in experimental outcomes. Solution: Use a calibrated analytical balance to weigh the compound. Prepare stock solutions carefully and use calibrated pipettes for dilutions. It is good practice to have a second researcher verify the calculations and measurements. |
| Cell-Based Assay Variability | Inconsistencies in cell culture conditions (e.g., cell passage number, confluency, serum batch) can contribute to variable responses to this compound. Solution: Standardize your cell culture and assay protocols. Use cells within a consistent passage number range, seed cells at the same density, and use the same batch of serum for a set of comparative experiments. |
Logical Workflow for Troubleshooting Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results with different batches of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
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Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
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DMSO (Dimethyl sulfoxide)
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96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
TRAIL Induction Assay (ELISA)
This protocol is for quantifying the amount of TRAIL protein secreted into the cell culture supernatant following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Human TRAIL ELISA Kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and allow them to attach overnight. Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 48-72 hours).
-
Sample Collection: Collect the cell culture supernatant. To remove any cells or debris, centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C.[2]
-
ELISA Procedure:
-
Data Analysis: Measure the absorbance using a microplate reader at the recommended wavelength. Calculate the concentration of TRAIL in your samples by comparing the absorbance values to the standard curve.
Foxo3a Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Foxo3a from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
Cells of interest
-
Glass coverslips
-
Complete cell culture medium
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This compound
-
4% Paraformaldehyde (PFA) in PBS
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0.3% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Foxo3a
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Fluorescently-labeled secondary antibody
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Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a culture plate and allow them to attach overnight.
-
This compound Treatment: Treat the cells with this compound or a vehicle control for the desired time (e.g., 48 hours).
-
Fixation: Wash the cells with PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.3% Triton X-100 in PBS for 10 minutes.[1]
-
Blocking: Wash the cells with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against Foxo3a (diluted in blocking buffer) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and then stain the nuclei with DAPI or Hoechst 33342 for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound, leading to the induction of TRAIL-mediated apoptosis.
Caption: The signaling pathway of this compound, leading to apoptosis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ELISA Protocol [protocols.io]
- 3. Dual Inactivation of Akt and ERK by this compound Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. content.abcam.com [content.abcam.com]
Technical Support Center: The Impact of Serum Concentration on TIC10 (ONC201) Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of TIC10 (also known as ONC201).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected potency (higher IC50 value) for this compound in our cell viability assays. What could be the cause?
A1: One common factor that can significantly influence the apparent in vitro potency of small molecules like this compound is the concentration of fetal bovine serum (FBS) or other serum supplements in your cell culture medium. This compound can bind to serum proteins, primarily albumin. This binding sequesters the compound, reducing the concentration of free, unbound drug available to interact with its cellular targets. Consequently, higher serum concentrations can lead to an underestimation of this compound's true cytotoxic activity.
Troubleshooting Steps:
-
Review Serum Concentration: Check the FBS percentage in your experimental medium. Standard concentrations like 10% or 20% FBS can lead to significant protein binding.
-
Conduct a Serum Titration Experiment: To determine the optimal serum concentration for your specific cell line and experimental goals, perform a cell viability assay with a range of FBS concentrations (e.g., 1%, 5%, 10%). This will help you identify a concentration that supports cell health without excessively masking the drug's effect.
-
Consider Serum-Free or Reduced-Serum Conditions: For mechanistic studies or to determine the intrinsic potency of this compound, consider using serum-free medium or a medium with a very low serum concentration (e.g., 1-2%). Be aware that prolonged incubation in low-serum conditions can affect the viability and proliferation of some cell lines.
-
Control for Serum Effects: When comparing the potency of this compound across different experiments or cell lines, it is crucial to use a consistent and clearly reported serum concentration.
Q2: How does serum protein binding affect this compound's mechanism of action?
A2: Serum protein binding primarily affects the pharmacokinetics of this compound in the in vitro setting by reducing its bioavailability. The mechanism of action itself—inducing the TRAIL pathway via inhibition of Akt and ERK—is not altered. However, if the concentration of free this compound is too low due to high serum protein binding, it may not be sufficient to effectively engage its intracellular targets and initiate the downstream signaling cascade that leads to apoptosis.
Q3: Are there any published data on this compound's IC50 values at different serum concentrations?
A3: Direct comparative studies detailing the IC50 values of this compound across a range of standard serum concentrations (e.g., 5%, 10%, 20%) in the same cell line are limited in publicly available literature. However, existing studies provide valuable insights:
-
In a study on medulloblastoma cell lines, the anti-proliferative effects of this compound were determined under serum starvation conditions (1.5% FBS) , revealing IC50 values ranging from approximately 1.8 µM to 6.5 µM depending on the cell line.[1][2]
-
Several studies investigating this compound's efficacy in various cancer cell lines, such as gastric and pancreatic cancer, were conducted using a standard 10% FBS concentration in their culture media.[3][4] In these studies, sensitive cell lines exhibited IC50 values in the low micromolar range (e.g., 1.35 µM to 2.88 µM for some gastric cancer cell lines).[3]
The data suggests that lower serum concentrations are associated with lower IC50 values, indicating higher apparent potency.
Quantitative Data Summary
The following table summarizes available IC50 data for this compound (ONC201) in different cancer cell lines and serum conditions. It is important to note the lack of direct comparative studies across multiple serum concentrations in a single cell line.
| Cell Line Type | Cell Line | Serum Concentration | IC50 (µM) | Reference |
| Medulloblastoma | D425 | 1.5% FBS | ~2.0 | [1] |
| Medulloblastoma | D458 | 1.5% FBS | ~1.8 | [1] |
| Medulloblastoma | DAOY | 1.5% FBS | ~6.5 | [1] |
| Gastric Adenocarcinoma | SNU-1 | Not explicitly stated for assay, culture in 10% FBS | 1.35 | [3] |
| Gastric Adenocarcinoma | SNU-16 | Not explicitly stated for assay, culture in 10% FBS | 1.82 | [3] |
| Gastric Adenocarcinoma | SNU-5 | Not explicitly stated for assay, culture in 10% FBS | 2.88 | [3] |
| Gastric Adenocarcinoma | AGS | Not explicitly stated for assay, culture in 10% FBS | > 40 | [3] |
| Breast Cancer (TNBC) | MDA-MB-231 | 10% FBS | ~2.0 | [5] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay to Determine this compound IC50 at Varying Serum Concentrations
This protocol describes a method to assess the impact of different serum concentrations on the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Fetal Bovine Serum (FBS)
-
This compound (ONC201)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium (10% FBS).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation and Adaptation (Optional but Recommended):
-
After overnight incubation, gently aspirate the medium.
-
Wash cells once with PBS.
-
Add 100 µL of medium containing the desired final serum concentrations for the experiment (e.g., 1%, 5%, 10% FBS).
-
Incubate for 24 hours to allow cells to adapt to the different serum conditions.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in the corresponding serum-containing medium for each concentration to be tested. A serial dilution is recommended to cover a wide range of concentrations (e.g., 0.1 µM to 50 µM).
-
Gently add 100 µL of the 2X this compound solution to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X drug concentration.
-
Include vehicle control wells (DMSO in the corresponding serum-containing medium) and no-cell control wells (medium only).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, carefully aspirate the medium from each well.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Akt and ERK, leading to Foxo3a activation and TRAIL-mediated apoptosis.
Experimental Workflow: Assessing Serum Impact on this compound Activity
Caption: Workflow for determining this compound IC50 values under varying serum concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of TIC10 and Other TRAIL Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TIC10 (also known as ONC201), a small molecule inducer of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), with other agents that activate the TRAIL pathway. This analysis is supported by experimental data to aid in the evaluation of these compounds for cancer therapy research and development.
Introduction to TRAIL Inducers in Cancer Therapy
The TRAIL pathway is a critical component of the immune system's ability to eliminate malignant cells. TRAIL, a transmembrane protein, selectively induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5, while sparing most normal cells. This inherent tumor selectivity has made the TRAIL pathway an attractive target for cancer therapy. Strategies to exploit this pathway include the direct administration of recombinant human TRAIL (rhTRAIL), the use of TRAIL receptor agonist antibodies, and the application of small molecules like this compound that induce the endogenous expression of the TRAIL ligand.
This compound has emerged as a promising orally active small molecule that not only induces TRAIL expression but also upregulates the DR5 death receptor, potentially sensitizing resistant cancer cells. This guide will delve into the comparative efficacy of this compound against other TRAIL-inducing strategies, focusing on their mechanisms of action and supporting experimental evidence.
Mechanism of Action: this compound vs. Other TRAIL Inducers
The primary distinction between this compound and other TRAIL-based therapies lies in its indirect mechanism of action. While rhTRAIL and agonist antibodies directly activate the TRAIL receptors, this compound works intracellularly to increase the natural production of TRAIL.
This compound Signaling Pathway
This compound exerts its anti-cancer effects through a unique signaling cascade that leads to the transcriptional upregulation of the TRAIL gene. This process is independent of the tumor suppressor p53, which is often mutated in cancer.[1] The key steps are:
-
Inhibition of Akt and ERK: this compound dually inactivates the pro-survival kinases Akt and ERK.[1][2]
-
Activation of Foxo3a: The inactivation of Akt and ERK leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[1][2][3]
-
TRAIL and DR5 Upregulation: In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, initiating its transcription and leading to increased TRAIL protein expression.[1] Concurrently, this compound also promotes the upregulation of the TRAIL death receptor DR5.[1][2]
dot
References
A Head-to-Head Comparison: TIC10 (ONC201) vs. Recombinant TRAIL Protein Therapy
For Researchers, Scientists, and Drug Development Professionals
The selective induction of apoptosis in cancer cells remains a cornerstone of oncology research. The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway has been a particularly attractive target due to its ability to trigger programmed cell death preferentially in malignant cells while sparing normal tissues. Two major therapeutic strategies have emerged to exploit this pathway: the direct administration of recombinant human TRAIL (rhTRAIL) protein and the use of small molecules to induce endogenous TRAIL expression, exemplified by TIC10 (also known as ONC201). This guide provides an objective, data-driven comparison of these two approaches to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound (ONC201) | Recombinant TRAIL Protein Therapy |
| Therapeutic Agent | Small molecule inducer of TRAIL | Exogenous, recombinant TRAIL protein (e.g., Dulanermin) |
| Primary Mechanism | Upregulates endogenous TRAIL and DR5 expression; DRD2 antagonist; ClpP agonist.[1][2][3] | Direct binding to death receptors DR4 and DR5.[4][5][6] |
| Administration | Oral.[1] | Intravenous infusion.[7] |
| Pharmacokinetics | Crosses the blood-brain barrier.[1][8] | Short serum half-life, rapid clearance.[5][9] |
| Clinical Status | Promising Phase II/III results in specific cancers (e.g., H3 K27M-mutant glioma).[10][11] | Limited efficacy in Phase II/III trials for various solid tumors.[9][12] |
Mechanism of Action: An Indirect vs. Direct Approach
The fundamental difference between this compound and recombinant TRAIL therapy lies in their method of activating the TRAIL pathway.
Recombinant TRAIL Protein Therapy: This is a direct approach where a laboratory-made version of the TRAIL protein is administered to the patient.[5] This exogenous protein circulates and binds directly to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of cancer cells.[6] This binding initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase cascade, culminating in apoptosis.[13]
This compound (ONC201) Therapy: this compound employs an indirect, multi-faceted mechanism. Originally identified as a TRAIL-inducing compound, it upregulates the transcription of the endogenous TRAIL gene.[1][14] This is achieved through the dual inhibition of Akt and ERK signaling pathways, which leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[1][2] FOXO3a then binds to the TRAIL promoter, initiating its transcription.[14] Furthermore, this compound activates the integrated stress response (ISR), which increases the expression of the death receptor DR5 on the tumor cell surface.[1] This dual action—increasing both the ligand (TRAIL) and its receptor (DR5)—creates a potent pro-apoptotic signal. More recent studies have revealed that this compound also functions as a selective antagonist of dopamine receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP, contributing to metabolic stress and cell death in tumors.[1][3]
Performance Data: Preclinical and Clinical Insights
The differing mechanisms and pharmacokinetic profiles of this compound and recombinant TRAIL have led to divergent outcomes in preclinical and clinical settings.
Preclinical Cytotoxicity
While direct, side-by-side IC50 comparisons in identical studies are rare, data from various publications allow for an approximate assessment of potency. This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly in gliomas and medulloblastoma. Recombinant TRAIL's effectiveness in vitro is often cell-line dependent and can be hampered by resistance mechanisms.
| Therapy | Cancer Type | Cell Line(s) | IC50 / Effective Concentration | Source |
| This compound (ONC201) | Medulloblastoma | D425, D458, DAOY, etc. | ~2.5 - 7.5 µM | [3] |
| This compound (ONC201) | Glioblastoma | Various | Potent cytotoxicity observed | [1] |
| Recombinant TRAIL | NSCLC | H460, SW1573 | ~10 - >1000 ng/mL | [15] |
| Recombinant TRAIL | Cervical Cancer | HeLa | >100 ng/mL (TRAIL-resistant) | [16] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used, making direct cross-study comparisons challenging.
Clinical Trial Outcomes
Clinical trials have revealed significant differences in the therapeutic potential of these two approaches. Recombinant TRAIL therapies, including dulanermin, have largely failed to meet primary endpoints for overall survival in large clinical trials, despite being generally well-tolerated.[9][12] The short half-life of the protein is considered a major limiting factor.[9]
In contrast, this compound (ONC201) has shown promising and, in some cases, unprecedented results, particularly in niche, hard-to-treat cancers. Its ability to cross the blood-brain barrier has made it a candidate for aggressive brain tumors.
| Therapy | Trial Phase | Cancer Type | Key Outcomes | Source |
| This compound (ONC201) | Phase II | Recurrent Glioblastoma | Median OS of 41.6 weeks; OS at 6 months was 71%. Durable objective response in some patients. | [8][17] |
| This compound (ONC201) | Phase I/II | H3 K27M-mutant Glioma | Nearly doubled median overall survival (~22 months) compared to historical controls. Objective tumor regression observed. | [10] |
| Dulanermin + Chemo | Phase III | Advanced NSCLC | Significantly improved Progression-Free Survival (6.4 vs 3.5 months) and Objective Response Rate (46.8% vs 30.0%). No significant improvement in Overall Survival. | [4] |
| Dulanermin + Chemo | Phase II | Advanced NSCLC | Did not improve outcomes in unselected patients. | [18] |
| Dulanermin (mono) | Phase Ia | Advanced Solid Tumors | Well tolerated, MTD not reached. Two partial responses in chondrosarcoma. | [7] |
Experimental Protocols
Evaluating the efficacy of TRAIL-pathway therapeutics involves a standard set of preclinical assays. Below are summarized methodologies for key experiments.
Cytotoxicity/Cell Viability Assay (MTS/XTT Assay)
-
Objective: To determine the concentration-dependent effect of the therapeutic on cancer cell viability.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or recombinant TRAIL protein for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add a tetrazolium salt-based reagent (like MTS or XTT) to each well.
-
Incubation: Incubate for 1-4 hours, allowing viable cells with active metabolism to convert the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize absorbance values to untreated controls and plot against drug concentration to calculate the IC50 value.[19][20]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis.
-
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with the therapeutic agent at a predetermined concentration (e.g., near the IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[20]
-
Caspase Activity Assay
-
Objective: To measure the activation of key apoptosis-mediating enzymes (e.g., Caspase-8, Caspase-3/7).
-
Methodology:
-
Cell Lysis: Treat cells as in the apoptosis assay, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic or colorimetric substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for Caspase-3/7) to the cell lysate.
-
Incubation: Allow the activated caspases in the lysate to cleave the substrate.
-
Data Acquisition: Measure the resulting luminescent or colorimetric signal with a microplate reader. The signal intensity is proportional to caspase activity.[21][22]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the therapeutic in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously or orthotopically inject human cancer cells (e.g., 5 x 10⁶ cells) into immunocompromised mice (e.g., nude or SCID mice).[23]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into control and treatment groups. Administer this compound (e.g., by oral gavage) or recombinant TRAIL (e.g., by intravenous injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blot).[23][24]
-
Conclusion and Future Directions
This compound (ONC201) and recombinant TRAIL protein therapy represent two distinct strategies for leveraging the TRAIL apoptosis pathway. While the direct approach of administering recombinant TRAIL has been hampered by poor pharmacokinetics and limited clinical efficacy, the multi-modal, indirect mechanism of this compound has shown significant promise, particularly for challenging malignancies like glioblastoma.
The success of this compound highlights several key takeaways for drug development:
-
Multi-Targeting: this compound's efficacy is likely enhanced by its multiple mechanisms of action beyond simple TRAIL induction.
-
Pharmacokinetics are Key: The ability of this compound to be administered orally and cross the blood-brain barrier provides a significant advantage over intravenously delivered proteins with short half-lives.
-
Patient Selection: The remarkable responses of H3 K27M-mutant gliomas to this compound underscore the importance of identifying specific patient populations with vulnerabilities to a given therapeutic mechanism.
Future research should focus on further elucidating the complex mechanisms of this compound and identifying biomarkers to predict response. For TRAIL-based therapies, next-generation approaches, such as engineering proteins with longer half-lives or developing novel delivery systems, may yet overcome the limitations of first-generation recombinant proteins.
References
- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase III study of dulanermin (recombinant human tumor necrosis factor-related apoptosis-inducing ligand/Apo2 ligand) combined with vinorelbine and cisplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The TRAIL in the Treatment of Human Cancer: An Update on Clinical Trials [frontiersin.org]
- 6. Facebook [cancer.gov]
- 7. Evaluation of pharmacodynamic biomarkers in a Phase 1a trial of dulanermin (rhApo2L/TRAIL) in patients with advanced tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Unprecedented Results for a Deadly Glioma [atriumhealth.org]
- 11. michiganmedicine.org [michiganmedicine.org]
- 12. Dulanermin in cancer therapy: Still much to do - Quintavalle - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Death Receptor TRAIL-R2 by Chalcones for TRAIL-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy results for ONC201 in recurrent glioblastoma published - The Cancer Letter [cancerletter.com]
- 18. Randomized phase II study of dulanermin in combination with paclitaxel, carboplatin, and bevacizumab in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mpbio.com [mpbio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. dovepress.com [dovepress.com]
- 24. In vivo tumor growth in a xenograft model [bio-protocol.org]
How does ONC201 differ from the originally proposed structure?
The small molecule ONC201, a promising anti-cancer agent currently in clinical trials, has a fascinating history of structural revision that underscores the importance of rigorous analytical characterization in drug development. Initially identified from a National Cancer Institute (NCI) chemical library screen, the compound's potent anti-tumor properties were originally attributed to a linear chemical structure. However, subsequent detailed spectroscopic and crystallographic analyses revealed a different, angular architecture, which was found to be the truly active form of the molecule.
The journey to elucidate the correct structure of ONC201 highlights a critical distinction between two isomeric forms that, while sharing the same mass, possess vastly different biological activities. This guide provides a comprehensive comparison of the originally proposed and the corrected, biologically active structures of ONC201, detailing the experimental evidence that led to this pivotal correction and the profound implications for its mechanism of action.
A Shift in Chemical Architecture: From Linear to Angular
The initially reported structure of ONC201, based on patent literature, was described as a linear imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative.[1][2][3] This structure was widely accepted and consistent with initial mass spectrometry data.[1][2] However, discrepancies observed between ONC201 sourced from the NCI and commercially synthesized batches prompted a more thorough investigation.[1][4]
Advanced analytical techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, definitively established that the biologically active compound possesses an angular imidazo[1,2-a]pyrido[3,4-e]pyrimidine structure.[1][2][3][4] This angular isomer is the form of ONC201 produced by Oncoceutics for clinical trials and is responsible for the potent anti-cancer effects observed in preclinical studies.[1][2][3]
Structural and Biological Activity Comparison
The seemingly subtle shift in the fusion of the pyrimidine ring results in a profound difference in the three-dimensional shape of the molecule, which in turn dictates its biological activity. The linear isomer has been shown to be largely inactive.[5][6]
| Feature | Originally Proposed Structure (Linear Isomer) | Corrected Structure (Angular Isomer) |
| Systematic Name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative | 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one |
| Ring Fusion | Linear [4,3-d] | Angular [3,4-e] |
| Anti-Cancer Activity | Inactive | Highly active |
| TRAIL Induction | No induction | Potent induction |
| Akt/ERK Signaling | No effect | Inactivation |
| Foxo3a Activation | No effect | Activation |
Experimental Confirmation: The Decisive Evidence
The structural revision of ONC201 was not based on a single piece of evidence, but rather a convergence of data from multiple, high-resolution analytical methods.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR analyses were performed on ONC201 in a solution of deuterated dimethyl sulfoxide (d6-DMSO). The resulting spectra allowed for the complete assignment of chemical shifts for all protons and carbons in the molecule. These assignments were consistent only with the angular [3,4-e] structure.[1] In contrast, the NMR spectra of the synthesized linear [4,3-d] isomer were distinctly different.[2]
-
X-ray Crystallography: To provide unequivocal proof of the molecular structure, single-crystal X-ray diffraction analysis was performed on the dihydrochloride salt of ONC201. The crystals were grown from a solution of ethanol with a trace of water. The resulting electron density map unambiguously confirmed the angular [3,4-e] arrangement of the heterocyclic core.[1][4]
-
Mass Spectrometry: It is noteworthy that both the linear and angular isomers of ONC201 are indistinguishable by standard mass spectrometry.[1][2] This is because they have the same molecular weight, highlighting the limitations of this technique for isomer differentiation and the necessity of more sophisticated structural elucidation methods.
The Biological Significance of the Angular Structure
The potent anti-cancer activity of ONC201 is intrinsically linked to its correct angular structure. This specific conformation allows the molecule to effectively engage its biological targets and modulate key signaling pathways involved in cancer cell survival and proliferation.
The mechanism of action of the angular ONC201 involves the induction of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand).[1][5][6] This is achieved through the inactivation of the pro-survival signaling pathways Akt and ERK, leading to the activation of the transcription factor Foxo3a, which in turn upregulates TRAIL expression.[1][5][6] The linear isomer fails to induce these critical signaling events.[1][5]
Conclusion
The structural elucidation of ONC201 serves as a critical case study in drug development, emphasizing that even subtle isomeric differences can have profound consequences for biological activity. The definitive confirmation of the angular [3,4-e] structure as the active form of ONC201 has been instrumental in advancing this promising therapeutic agent into clinical trials for various cancers, including glioblastoma.[7][8][9] This rigorous scientific investigation has not only clarified the molecule's true identity but has also provided a solid foundation for understanding its mechanism of action and for the rational design of next-generation imipridones.
References
- 1. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Discovery and clinical introduction of first-in-class imipridone ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openpr.com [openpr.com]
- 8. youtube.com [youtube.com]
- 9. Oncoceutics Release: Oncotarget Article Describes Development Of Imipridone ONC201 - BioSpace [biospace.com]
Reproducibility of TIC10 (ONC201) Research: A Comparative Guide for Scientists
An objective analysis of the experimental data and reproducibility of research findings for the anti-cancer agent TIC10, also known as ONC201, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed methodologies, to aid in the critical evaluation and replication of key findings.
The journey of this compound from a promising preclinical compound to a clinical-stage therapeutic has been marked by significant discoveries and a notable correction in its chemical structure, which has profound implications for the reproducibility of early research. Initially identified as a potent inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, this compound's mechanism of action has since been elucidated to also involve the integrated stress response (ISR).
A critical factor in assessing the reproducibility of this compound research is the clarification of its chemical structure. Early publications inadvertently featured a mis-assigned structure. Subsequent studies corrected this, confirming that the biological activity is associated with the revised, correct structure. This initial discrepancy means that direct replication of experiments from the earliest papers may not be possible without using the correctly identified compound. However, the consistent observation of its anti-cancer effects in numerous independent studies following the structural correction provides strong evidence for the reproducibility of its core biological activities.
Comparative Efficacy of this compound (ONC201)
This compound has shown promising anti-tumor activity in a variety of preclinical cancer models and has been evaluated in clinical trials, particularly for high-grade gliomas. While direct head-to-head comparative clinical trial data with other single-agent therapies is limited, preclinical studies and clinical data provide valuable insights into its relative performance.
Preclinical Efficacy Comparison
In preclinical glioblastoma models, this compound has demonstrated efficacy, including in models resistant to the standard-of-care chemotherapy, temozolomide.
| Cell Line | This compound (ONC201) GI50 | Temozolomide (TMZ) Resistance Status | Reference |
| T98G | ~5 µM | Resistant | [1] |
| SF767 | Not specified | Not specified | [1] |
Clinical Efficacy in High-Grade Gliomas
Clinical trials have primarily focused on H3 K27M-mutant diffuse midline gliomas, a patient population with a poor prognosis and limited treatment options. A pooled analysis of five open-label clinical studies of ONC201 in patients with recurrent H3 K27M-mutant diffuse midline glioma showed an overall response rate (ORR) of 20.0% by RANO-HGG criteria. The median duration of response was 11.2 months. While not a direct comparison, historical data for this patient population show a median overall survival of approximately 12-15 months, suggesting a potential benefit for ONC201-treated patients who had an overall survival of 21.7 months when treated after initial radiation but before recurrence.
Key Signaling Pathways and Experimental Workflows
This compound's anti-cancer effects are primarily mediated through two interconnected signaling pathways: the induction of the TRAIL pathway and the activation of the Integrated Stress Response.
This compound-Induced TRAIL Pathway Activation
dot
Caption: this compound induces apoptosis by inhibiting Akt/ERK, leading to Foxo3a activation and TRAIL gene transcription.
This compound-Induced Integrated Stress Response (ISR)
dot
Caption: this compound activates the ISR through mitochondrial stress, leading to apoptosis.
Experimental Protocols
To facilitate the reproducibility of key findings, detailed methodologies for critical experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for TRAIL and ISR Markers (ATF4)
This protocol is used to detect changes in protein expression of key markers in the TRAIL and ISR pathways following this compound treatment.
-
Cell Lysis: Plate cells and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAIL, ATF4, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Colonosphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.
-
Cell Preparation: Prepare a single-cell suspension of cancer cells.
-
Plating: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free sphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Add this compound or vehicle control to the medium at the desired concentrations.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Quantification: Count the number of spheres (colonospheres) with a diameter greater than a predefined size (e.g., 50 µm) under a microscope.
-
Data Analysis: Compare the number of spheres in the this compound-treated wells to the vehicle control wells to determine the effect on self-renewal.
Conclusion
The research on this compound (ONC201) presents a compelling case for its anti-cancer activity, particularly through the induction of the TRAIL pathway and the Integrated Stress Response. While the initial structural mis-assignment poses a challenge to the direct reproducibility of the very first studies, the consistent findings from numerous subsequent independent research groups using the corrected structure strongly support the validity of its core mechanisms of action. This guide provides researchers with a framework for understanding the existing data, comparing this compound's performance, and replicating key experiments to further advance our knowledge of this promising therapeutic agent. The provided experimental protocols offer a starting point for investigators to independently verify and build upon the published findings.
References
TIC10 (ONC201) in Combination with Radiation Therapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the preclinical performance of TIC10 (also known as ONC201), a small molecule antagonist of the Dopamine Receptor D2/3, in combination with radiation therapy for the treatment of glioblastoma (GBM). Its efficacy is evaluated against other emerging strategies, namely the inhibition of Ataxia-Telangiectasia Mutated (ATM) and Poly (ADP-ribose) polymerase (PARP) in similar preclinical settings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
The combination of targeted molecular agents with radiation therapy represents a promising frontier in cancer treatment, aiming to enhance the cytotoxic effects of radiation on tumor cells while minimizing damage to healthy tissue. This compound, an orally available small molecule, has demonstrated synergistic anti-tumor effects with radiation in preclinical models of glioblastoma. This guide presents a detailed analysis of the available preclinical data for the this compound-radiation combination and compares it with two other notable radiosensitizing strategies: ATM inhibition (using AZD1390 and KU-60019) and PARP inhibition. The objective is to provide a clear, data-driven overview to inform future research and development in this critical area.
Data Presentation: Comparative Efficacy of Radiosensitizing Agents in Glioblastoma Mouse Models
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound, ATM inhibitors, and PARP inhibitors with radiation therapy in orthotopic glioblastoma mouse models.
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Increase in Median Survival vs. Radiation Alone | Study Reference |
| This compound (ONC201) + Radiation | ||||
| Control (Saline) | 34 | - | - | [1] |
| ONC201 Alone | 60.5 | 26.5 | - | [1] |
| Radiation Alone (10 Gy) | 100 | 66 | - | [1] |
| ONC201 + Radiation | Not Reached (Significant Prolongation) | Significant Prolongation | Significant Prolongation | [1] |
| ATM Inhibitor (AZD1390) + Radiation | ||||
| Control (Vehicle) | Not Reported | - | - | [2] |
| AZD1390 Alone | Not Reported | - | - | [2] |
| Radiation Alone | ~35 | - | - | [2] |
| AZD1390 + Radiation | ~65 | Significant Increase | ~30 | [2] |
| ATM Inhibitor (KU-60019) + Radiation | ||||
| Control (No Treatment) | 35 | - | - | [3] |
| KU-60019 Alone | 38 | 3 | - | [3] |
| Radiation Alone (3 x 3 Gy) | 38 | 3 | - | [3] |
| KU-60019 + Radiation | 60 | 25 | 22 | [3] |
Note: Direct comparison of absolute survival days across different studies should be done with caution due to variations in cell lines, animal models, and radiation dosing regimens.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and other targeted agents with radiation stems from their ability to modulate critical cellular pathways involved in DNA damage repair and apoptosis.
This compound and the TRAIL Pathway
This compound's primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway.[4] By upregulating TRAIL and its death receptor DR5, this compound primes cancer cells for apoptosis. Radiation therapy also induces DNA damage, which can further activate apoptotic signaling. The combination of this compound and radiation, therefore, leads to a heightened apoptotic response in tumor cells.
References
- 1. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Synergistic Effects of TIC10 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of novel therapeutic agents to enhance anti-cancer efficacy and overcome resistance is a cornerstone of modern oncology research. This guide provides a comprehensive assessment of the synergistic effects observed between TIC10 (also known as ONC201), a small molecule inducer of the TRAIL pathway, and Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs targeting DNA repair pathways. Preclinical evidence strongly suggests that this combination holds promise for various cancer types, particularly those with deficiencies in DNA damage repair.
Executive Summary
Preclinical studies, primarily presented in conference abstracts, have demonstrated a synergistic anti-cancer effect when combining this compound with PARP inhibitors such as olaparib and rucaparib. This synergy has been observed in a range of cancer cell lines, including those from breast, ovarian, and prostate cancers, as well as glioblastoma. The proposed mechanisms underlying this synergy involve the dual targeting of critical cancer cell survival pathways: this compound-mediated induction of apoptosis via the TRAIL pathway and inhibition of the PI3K/Akt signaling pathway, coupled with the PARP inhibitor-induced synthetic lethality in the context of DNA damage.
Data Presentation
The following tables summarize the key findings from preclinical studies. As full peer-reviewed articles with detailed datasets are not yet available, the quantitative data is based on reported combination indices (CI) from conference abstracts. A CI value of < 1 indicates synergy, a value of 1 indicates an additive effect, and a value of > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound (ONC201) and PARP Inhibitors on Cancer Cell Viability
| Cancer Type | Cell Lines | PARP Inhibitor | This compound (ONC201) Concentration | PARP Inhibitor Concentration | Combination Index (CI) | Key Findings |
| Breast Cancer | BRCA-deficient lines | Olaparib, Rucaparib | Not specified | Not specified | 0.4 - 0.8 | Significant synergistic reduction in cell viability.[1] |
| Ovarian Cancer | BRCA-deficient lines | Olaparib, Rucaparib | Not specified | Not specified | 0.4 - 0.8 | Potent synergistic anti-proliferative effects observed.[1] |
| Prostate Cancer | 22RV1, LNCaP | Rucaparib | Not specified | Not specified | Synergy Observed | Combination treatment showed a synergistic reduction in cell viability.[1] |
| Glioblastoma | Not specified | Olaparib | Not specified | Not specified | Synergy Observed | Robust synergy was noted in glioblastoma cell lines.[2] |
Table 2: Mechanistic Insights into the Synergy of this compound and PARP Inhibitors
| Mechanism | Effect of this compound (ONC201) | Effect of PARP Inhibitors | Combined Effect | Supporting Evidence |
| Apoptosis Induction | Induces TRAIL and its receptor DR5. | Can upregulate DR5 via the transcription factor CHOP. | Enhanced TRAIL-mediated apoptosis. | Western blot for cleaved PARP and caspases.[1] |
| PI3K/Akt Pathway | Inhibits Akt phosphorylation. | Resistance can be mediated by Akt activation. | Overcomes potential PARP inhibitor resistance. | Western blot for p-Akt and total Akt.[1] |
| Integrated Stress Response | Activates ATF4. | - | Potentiated cellular stress leading to apoptosis. | Western blot for ATF4.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the synergistic effects of drug combinations like this compound and PARP inhibitors. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4][5]
Materials:
-
Cancer cell lines of interest
-
This compound (ONC201) and PARP inhibitor (e.g., Olaparib, Rucaparib)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a dose-response matrix of this compound and the PARP inhibitor, both alone and in combination. Include vehicle-only treated cells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine combination indices (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound, a PARP inhibitor, or the combination for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Signaling Pathways and DNA Damage
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-Akt, ATF4) and DNA damage response.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-ATF4, anti-cleaved PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Experimental workflow for evaluating the synergy between this compound and PARP inhibitors.
Caption: Proposed signaling pathways for this compound and PARP inhibitor synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of TIC10 and Other Small Molecule Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted treatments that exploit the specific vulnerabilities of cancer cells. Small molecule kinase inhibitors represent a cornerstone of this approach, offering the potential for improved efficacy and reduced toxicity compared to traditional chemotherapy. This guide provides a detailed head-to-head comparison of TIC10 (also known as ONC201), a novel small molecule inhibitor, with other established kinase inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery and development efforts.
This compound (ONC201): A Novel Inducer of the TRAIL Pathway
This compound is a first-in-class, orally active small molecule that has demonstrated promising anti-cancer activity in a variety of preclinical and clinical settings.[1][2] Its primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, a critical component of the immune system's surveillance against tumors.[3][4]
Mechanism of Action
This compound uniquely targets the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and apoptosis evasion. By inhibiting both Akt and ERK, this compound leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[3] Once in the nucleus, FOXO3a binds to the promoter regions of the genes encoding for TRAIL and its death receptor 5 (DR5), leading to their transcriptional upregulation.[3][5] This dual induction of both the ligand (TRAIL) and its receptor (DR5) on cancer cells enhances the apoptotic signal, leading to programmed cell death.[5]
A key feature of this compound is its ability to induce TRAIL not only in tumor cells but also in the surrounding tumor microenvironment, creating a "bystander effect" that contributes to its overall anti-tumor efficacy.[5] Furthermore, this compound has been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as glioblastoma.[1][5]
Head-to-Head Comparison: this compound vs. Other Kinase Inhibitors
To provide a clear and objective comparison, we have compiled available data on the in vitro efficacy of this compound against other well-established small molecule kinase inhibitors, trametinib and imatinib.
Data Presentation
| Inhibitor | Target(s) | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound (ONC201) | Akt, ERK (indirectly induces TRAIL) | Triple-Negative Breast Cancer | CAL51 | ~1 | [6] |
| Triple-Negative Breast Cancer | HCC70 | >10 | [6] | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | ~2.5 | [6] | ||
| Triple-Negative Breast Cancer | BT-549 | ~5 | [6] | ||
| Trametinib | MEK1/2 | Triple-Negative Breast Cancer | CAL51 | ~0.001 | [6] |
| Triple-Negative Breast Cancer | HCC70 | ~0.01 | [6] | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | ~0.005 | [6] | ||
| Triple-Negative Breast Cancer | BT-549 | ~0.001 | [6] | ||
| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia | K562 | ~0.3 | [7] |
| Gastrointestinal Stromal Tumor | GIST-T1 | ~0.02 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
Kinase inhibitors (this compound, trametinib, imatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the kinase inhibitors in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.[8][9]
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol is used to determine the effect of kinase inhibitors on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
Kinase inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the kinase inhibitors at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for FOXO3a Nuclear Translocation
This protocol is used to visualize the subcellular localization of the FOXO3a transcription factor.
Materials:
-
Cancer cell lines grown on coverslips
-
Kinase inhibitors
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-FOXO3a)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with kinase inhibitors for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-FOXO3a antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.[8]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of kinase inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Kinase inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the kinase inhibitors to the treatment groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Analyze the tumor growth inhibition data to assess the efficacy of the inhibitors.[9]
Conclusion
This compound (ONC201) represents a promising small molecule inhibitor with a unique mechanism of action that leverages the endogenous TRAIL pathway to induce cancer cell apoptosis. While direct head-to-head comparisons with a broad range of kinase inhibitors are still emerging, the available data, particularly in combination studies, suggests its potential as a valuable therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of this compound and other kinase inhibitors in their specific models of interest. As the field of targeted therapy continues to advance, rigorous comparative studies will be essential to fully elucidate the therapeutic potential of these novel agents and guide their clinical development.
References
- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sensusimpact.com [sensusimpact.com]
- 3. mdpi.com [mdpi.com]
- 4. Combination of the First-in-Class Imipridone ONC201 and Standard Anticancer Therapies as a Rational Approach for Therapeutic Benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 2.8. Immunofluorescence assay [bio-protocol.org]
- 8. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 9. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]
Safety Operating Guide
Essential Safety and Disposal Guide for TIC10 (ONC201)
This document provides critical safety, handling, and disposal information for TIC10, also known as ONC201, a small molecule inducer of the TRAIL pathway. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper waste management.
I. Proper Disposal Procedures for this compound (ONC201)
While this compound (ONC201) is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is imperative to handle its disposal with care to minimize environmental impact and ensure personnel safety.[1] The following step-by-step guidance is based on general laboratory safety protocols and the available Material Safety Data Sheet (MSDS).
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and plasticware, into a designated, clearly labeled, and sealable chemical waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused stock solutions, cell culture media, and rinsates, in a dedicated, leak-proof, and clearly labeled chemical waste container.
-
The container should be compatible with the solvents used to dissolve this compound (e.g., DMSO, ethanol).
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles, syringes, or pipette tips, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for chemical waste.
-
Step 2: Labeling
-
Clearly label all waste containers with "this compound (ONC201) Waste" and include the primary solvent (e.g., "in DMSO").
-
Indicate the approximate concentration and quantity of the waste.
-
Follow your institution's specific guidelines for hazardous waste labeling.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
Step 4: Disposal
-
Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management contractor.[1]
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Provide the waste management personnel with the MSDS for ONC201 (this compound) and a complete list of the waste container's contents.
II. Quantitative Data: Stability of ONC201
A forced degradation study was conducted on ONC201 to assess its stability under various stress conditions. The results are summarized in the table below.[1]
| Stress Condition | Duration | Temperature | Result |
| Hydrolytic (Acidic & Basic) | Not specified | Not specified | Stable, no degradation products detected |
| Thermal (Solid Phase) | 15 days | 105 °C | Stable, no degradation products detected |
| Oxidative (3% H₂O₂) | 240 minutes | Room Temperature | Degradation observed |
| Photolytic | 48 hours | Not specified | Degradation observed |
Table 1: Summary of ONC201 stability under forced degradation conditions.[1]
III. Experimental Protocols
A. Preparation of this compound (ONC201) Stock Solutions
For in vitro assays, this compound (ONC201) is typically dissolved in a suitable solvent to create a concentrated stock solution, which is then further diluted in cell culture medium.
-
Materials:
-
This compound (ONC201) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound (ONC201) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
When ready for use, thaw the stock solution and dilute it to the final working concentration in cell culture medium. It is recommended to perform a solvent-negative control experiment.
-
B. Western Blot for TRAIL and DR5 Induction
This protocol details the methodology to assess the induction of TRAIL and its death receptor DR5 in cancer cells following treatment with this compound (ONC201).
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound (ONC201)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against TRAIL, DR5, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (ONC201) (e.g., 2.5, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
Lyse the cells using cell lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRAIL and DR5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the band intensities to the loading control to determine the relative protein expression.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound (ONC201) inducing apoptosis in cancer cells.
Caption: Experimental workflow for Western blot analysis of TRAIL and DR5 induction.
References
Essential Safety and Logistical Information for Handling TIC10
For researchers, scientists, and drug development professionals working with the novel anti-cancer agent TIC10 (also known as ONC201), this document provides essential safety, handling, and disposal information to ensure safe laboratory practices and experimental integrity.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₄H₂₆N₄O |
| Molecular Weight | 386.49 g/mol |
| Appearance | White to off-white solid powder |
| Melting Point | 132-135°C |
| Solubility | DMSO: 1 mg/mL, 11 mg/mL, 77 mg/mL |
| Ethanol: 10 mg/mL, 77 mg/mL | |
| DMF: 20 mg/mL | |
| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| Water: Insoluble | |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C |
| Long-term (months to years): -20°C |
Operational Plan: Handling and Personal Protective Equipment (PPE)
1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is recommended for all procedures involving the handling of this compound powder or preparation of stock solutions to minimize inhalation exposure.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Nitrile gloves are recommended. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
3. General Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
This compound and any contaminated materials should be treated as chemical waste.
-
Solid Waste: Collect solid this compound waste, including empty containers and contaminated labware (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused stock solutions or cell culture media, in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Container Disposal: Empty this compound containers should be triple-rinsed with an appropriate solvent (e.g., ethanol or DMSO), and the rinsate collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
-
Decontamination: Decontaminate work surfaces with 70% ethanol or another suitable disinfectant after handling this compound.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). A 10 mM stock solution can be prepared for ONC201/TIC10 with dimethylsulfoxide (DMSO).[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating to 45°C can also aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage. For use in experiments, final concentrations of DMSO should be kept below 0.1% (v/v).[1]
-
Western Blot Protocol for Analyzing this compound-Induced Signaling
This protocol provides a method for assessing the phosphorylation status of Akt and ERK, and the nuclear translocation of FOXO3a in cells treated with this compound.
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK, total ERK, and FOXO3a overnight at 4°C with gentle agitation.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Akt and ERK, leading to FOXO3a nuclear translocation and TRAIL-mediated apoptosis.
Experimental Workflow for Handling this compound in Cell Culture
Caption: Step-by-step workflow for the safe handling and disposal of this compound in a cell culture setting.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
